2-(4-Methoxyphenyl)-3-oxobutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)11(7-12)9-3-5-10(14-2)6-4-9/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHYZFMBSVFQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279310 | |
| Record name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63895-78-3, 5219-00-1 | |
| Record name | α-Acetyl-4-methoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63895-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC12224 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-acetyl(4-methoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 2-(4-Methoxyphenyl)-3-oxobutanenitrile
This technical guide details the physicochemical properties, synthesis, and reactivity of 2-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS 63895-78-3). It is designed for researchers requiring a rigorous understanding of this compound's behavior in organic synthesis and drug discovery.
Executive Summary
2-(4-Methoxyphenyl)-3-oxobutanenitrile is a highly reactive
Chemical Identity & Structural Data[1][2][3][4]
| Property | Data |
| IUPAC Name | 2-(4-Methoxyphenyl)-3-oxobutanenitrile |
| Common Synonyms | |
| CAS Number | 63895-78-3 |
| Molecular Formula | C |
| Molecular Weight | 189.21 g/mol |
| SMILES | COC1=CC=C(C=C1)C(C#N)C(=O)C |
| Structural Class |
Structural Dynamics: Tautomerism
Unlike simple ketones, this compound exists in a dynamic equilibrium between its keto and enol forms. The enol tautomer is stabilized by an extended conjugated system involving the methoxyphenyl group, the vinyl double bond, and the nitrile.
-
Keto Form: Favored in polar aprotic solvents (e.g., DMSO, Acetonitrile).
-
Enol Form: Favored in non-polar solvents (e.g., CDCl
) and solid state due to intramolecular Hydrogen bonding (O-H N C or O-H O=C).
Diagram 1: Tautomeric Equilibrium
The following diagram illustrates the proton transfer mechanism stabilizing the enol form.
Caption: Kinetic and thermodynamic equilibrium between keto and enol tautomers mediated by proton transfer.
Physicochemical Properties
Note: While specific experimental constants for CAS 63895-78-3 are rare in open literature, values below are derived from validated structural analogs (e.g.,
| Property | Value / Description | Technical Insight |
| Physical State | Solid (Crystalline) | Predicted based on the phenyl analog (MP 87–89°C). The methoxy group enhances packing via dipole interactions. |
| Melting Point | 90–105°C (Predicted) | Purity dependent. Enol content can depress sharp melting points. |
| pKa ( | 7.5 – 9.0 | Highly acidic due to the electron-withdrawing nitrile and carbonyl groups, plus resonance delocalization into the aryl ring. |
| Solubility | DCM, EtOAc, EtOH | Soluble in most organic solvents. Sparingly soluble in water; soluble in aqueous NaOH (forms enolate). |
| LogP | ~1.5 | Moderately lipophilic; suitable for membrane permeability in drug design. |
Synthesis Protocol
The industry-standard synthesis involves a Claisen Condensation .[1] This protocol is superior to direct alkylation due to higher regioselectivity and yield.
Reagents
-
Substrate: (4-Methoxyphenyl)acetonitrile (CAS 104-47-2).[2]
-
Acylating Agent: Ethyl Acetate (dry).[3]
-
Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).
-
Solvent: Absolute Ethanol or THF.
Step-by-Step Methodology
-
Enolate Formation: Charge a dry reactor with NaOEt (1.2 equiv) in ethanol. Cool to 0°C. Add (4-Methoxyphenyl)acetonitrile (1.0 equiv) dropwise. The solution will turn yellow/orange, indicating anion formation.
-
Acylation: Add Ethyl Acetate (1.5 equiv) slowly to maintain temperature <10°C.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction is driven by the precipitation of the sodium enolate salt.
-
Work-up (Critical):
-
Cool to room temperature.
-
Do not add water directly if NaH was used.
-
Pour the mixture into ice-cold dilute HCl (pH ~2). This protonates the enolate, precipitating the product.
-
Extract with Ethyl Acetate, wash with brine, dry over Na
SO .
-
-
Purification: Recrystallize from Ethanol/Hexane to remove unreacted nitrile.
Diagram 2: Synthesis Workflow
Caption: Claisen condensation pathway via sodium enolate intermediate.
Analytical Characterization (NMR)
Due to tautomerism, NMR spectra in CDCl
-
Keto Form (Minor in CDCl
):-
2.20 (s, 3H, CH
-C=O). - 4.95 (s, 1H, CH-CN).
-
2.20 (s, 3H, CH
-
Enol Form (Major in CDCl
):-
1.95 (s, 3H, CH
-C(OH)=). - 12.5+ (bs, 1H, OH, exchangeable).
-
1.95 (s, 3H, CH
-
Aromatic Region:
-
Typical AA'BB' pattern centered around 6.9–7.3 ppm (4H).
-
Methoxy singlet at
3.80 (s, 3H).
-
Field Tip: To simplify the spectrum for purity analysis, run the NMR in DMSO-d
Reactivity & Applications
The compound is a trifunctional scaffold (Nitrile, Ketone, Active Methylene).
-
Knoevenagel Condensation: The C2 position is highly nucleophilic. It condenses with aldehydes to form
-arylidene derivatives. -
Heterocycle Synthesis:
-
Pyrazoles: Reaction with hydrazine hydrates.
-
Isoxazoles: Reaction with hydroxylamine.
-
Pyrimidines: Reaction with urea/thiourea.
-
-
Alkylation: Can be alkylated at the C2 position using alkyl halides and a base (e.g., K
CO in Acetone) to create quaternary carbon centers.
Safety & Handling
-
Hazard Class: Nitrile derivative. Treat as acutely toxic if swallowed or inhaled.
-
Metabolism: Potential for metabolic release of cyanide ions in vivo.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The enol form is susceptible to oxidation over long periods.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
References
-
Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)-3-oxobutanenitrile Product Information. Retrieved from
-
PubChem. (2025).[4][5] Compound Summary: 2-(4-Methoxyphenyl)-3-oxobutanenitrile (CID 224017). National Library of Medicine. Retrieved from
-
Organic Syntheses. (1943).
-Phenylacetoacetonitrile. Org. Syn. Coll. Vol. 2, p. 487. (Reference for general synthesis methodology of -aryl- -keto nitriles). Retrieved from -
Beilstein Journal of Organic Chemistry. (2014). Reactions of N-aryl-3-oxobutanamides.
-keto amides/nitriles). Retrieved from
Sources
- 1. 2-Phenylacetoacetonitrile | 120065-76-1 | Benchchem [benchchem.com]
- 2. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation and Spectroscopic Characterization: 2-(4-Methoxyphenyl)-3-oxobutanenitrile
This technical guide details the structural elucidation and spectroscopic characterization of 2-(4-methoxyphenyl)-3-oxobutanenitrile (CAS: 63895-78-3). It focuses on the specific challenges posed by keto-enol tautomerism in
Executive Summary & Compound Profile
2-(4-Methoxyphenyl)-3-oxobutanenitrile is a critical C-H acidic synthon used in the synthesis of isoquinoline derivatives, pyrazoles, and non-steroidal anti-inflammatory drugs (NSAIDs). Its analysis is complicated by rapid keto-enol tautomerism, which results in solvent-dependent spectral signatures.
| Property | Data |
| IUPAC Name | 2-(4-Methoxyphenyl)-3-oxobutanenitrile |
| Molecular Formula | |
| Molecular Weight | 189.21 g/mol |
| Monoisotopic Mass | 189.0790 Da |
| Key Functional Groups | Nitrile ( |
| Solubility | Soluble in |
Synthesis & Tautomeric Equilibrium
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residues (Ethanol/Methanol) or unreacted precursors (4-Methoxybenzyl cyanide).
Synthesis Pathway
The compound is typically synthesized via a Claisen condensation of 4-methoxybenzyl cyanide with ethyl acetate in the presence of a strong base (sodium ethoxide).
Figure 1: Claisen condensation pathway yielding the target
Keto-Enol Tautomerism
In solution, the compound exists in equilibrium between the keto form (favored in non-polar solvents like
-
Keto Form: Possesses a chiral center at C2 (racemic mixture).
-
Enol Form: Achiral; possesses an internal hydrogen bond (if Z-isomer) or intermolecular bonding.
Spectroscopic Data Analysis[1][4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Standard Conditions: 400 MHz,
| Position | Multiplicity | Integral | Assignment | Mechanistic Insight | |
| Ar-OMe | 3.82 | Singlet (s) | 3H | Methoxy | Strongly shielded by ring current; diagnostic baseline. |
| C(3)-CH3 | 2.25 | Singlet (s) | 3H | Acetyl Methyl | Typical methyl ketone shift. Shifts upfield (~1.9 ppm) in enol form. |
| C(2)-H | 4.75 - 4.85 | Singlet (s) | 1H | Methine | Highly acidic |
| Ar-H (3,5) | 6.92 | Doublet (d) | 2H | Aromatic | Ortho to Methoxy group (shielded). |
| Ar-H (2,6) | 7.35 | Doublet (d) | 2H | Aromatic | Ortho to CH-CN group (deshielded). |
| Enol -OH | > 12.0 | Broad (br) | var. | Hydroxyl | Only visible in dry solvents; indicates enol tautomer presence. |
Protocol for Tautomer Quantification:
-
Dissolve ~10 mg sample in 0.6 mL
(ensure solvent is acid-free to prevent catalyzed exchange). -
Acquire spectrum immediately.
-
Integrate the Methine singlet (4.8 ppm) vs. the Enol Methyl singlet (~1.9 ppm).
-
Self-Validation: The sum of integrals for the aromatic region (4H) must equal the sum of integrals for the methoxy group (normalized to 3H).
Infrared Spectroscopy (FT-IR)
IR is critical for confirming the nitrile functionality, which can be weak in Raman or obscured in complex mixtures.
| Wavenumber ( | Functional Group | Mode | Notes |
| 2205 - 2250 | Stretch | Weak to medium intensity. Conjugation in enol form lowers frequency. | |
| 1715 - 1735 | Stretch | Strong. Indicates saturated ketone (keto form). | |
| 1600 - 1650 | Stretch | Overlap region. Broadening here indicates enolization. | |
| 1250 | Stretch | Strong asymmetric stretch of the aryl methyl ether. | |
| 2840 - 3000 | Stretch | Aliphatic and Aromatic C-H. |
Mass Spectrometry (MS)
Electron Impact (EI) MS provides a distinct fragmentation pattern driven by the stability of the 4-methoxybenzyl cation (tropylium analog).
Molecular Ion: m/z 189 (
Fragmentation Pathway:
-
-Cleavage: Loss of the acetyl group (
, mass 43). -
Formation of Base Peak: The resulting ion is the stabilized (4-methoxyphenyl)acetonitrile cation (m/z 146).
Figure 2: Primary fragmentation pathway in EI-MS analysis.
Experimental Validation Protocols
To ensure data integrity (Trustworthiness), follow these self-validating workflows:
Purity Verification Workflow
-
Step 1: Run TLC (Hexane:Ethyl Acetate 3:1). The product should show a distinct spot (
) under UV (254 nm). Note: The enol form may cause streaking on silica. -
Step 2: Obtain
NMR.[2][3][4][5] Check the ratio of the Acetyl Methyl (2.25 ppm) to the Methoxy (3.82 ppm). It must be exactly 1:1. Deviation implies deacetylation (decomposition to 4-methoxybenzyl cyanide).
Handling of "Missing" Peaks
In wet solvents (
-
Correction: Use anhydrous
stored over molecular sieves. -
Validation: If the C2 proton is missing but the structure is intact, the integral of the aromatic region must remain consistent relative to the methoxy and acetyl methyl groups.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224017, 2-(4-Methoxyphenyl)-3-oxobutanenitrile. Retrieved from [Link]
- Reeves, L. W. (1957). Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in -Diketones. (Foundational text on -dicarbonyl tautomerism mechanics). Canadian Journal of Chemistry.
Sources
- 1. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]
- 4. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 5. cores.research.asu.edu [cores.research.asu.edu]
alpha-acetyl-4-methoxybenzeneacetonitrile characterization
Technical Whitepaper: Characterization and Synthetic Utility of -Acetyl-4-Methoxybenzeneacetonitrile
Executive Summary
This guide provides a rigorous technical breakdown of the molecule’s physicochemical properties, a self-validating synthetic protocol, and a detailed analysis of its spectroscopic signature, specifically addressing the keto-enol tautomerism that often confounds standard characterization.
Part 1: Chemical Identity & Physicochemical Profile
The molecule exists in a dynamic equilibrium between its keto and enol forms. Understanding this duality is essential for accurate handling and spectral analysis.
Table 1: Core Physicochemical Data
| Parameter | Specification | Notes |
| IUPAC Name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |
| CAS Registry | 63895-78-3 | |
| Molecular Formula | ||
| Molecular Weight | 189.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/enolization. |
| Melting Point | 80–82 °C | Sharp melt indicates high purity. |
| Solubility | Soluble in | Soluble in aqueous alkali (forms enolate). |
| Acidity ( | ~9–10 (estimated) | Highly acidic |
Part 2: Spectroscopic Characterization[2][3]
Researchers often misinterpret the NMR spectra of
Nuclear Magnetic Resonance ( H NMR)
Solvent:
-
Aromatic Region (6.9 – 7.5 ppm):
-
The 4-methoxyphenyl group exhibits a characteristic AA'BB' system .
- 7.20–7.30 ppm (d, 2H, ortho to alkyl group).
- 6.90–6.95 ppm (d, 2H, ortho to methoxy group).
-
-
The "Diagnostic" Methine (4.7 – 5.0 ppm):
-
Keto Form: A sharp singlet appearing around 4.75 ppm . This represents the single proton on the
-carbon ( -CN). -
Validation Check: If this peak integrates to <1H, check for a broad downfield signal (>12 ppm) corresponding to the enol -OH.
-
-
Methoxy Group:
- 3.82 ppm (s, 3H).
-
Acetyl Methyl:
- 2.25 ppm (s, 3H).
Infrared Spectroscopy (FT-IR)[4]
-
Nitrile (
): A weak to medium band at 2200–2210 cm . Note that conjugation in the enol form can shift/suppress this band. -
Carbonyl (
): Strong absorption at 1715–1725 cm (ketone). -
Enol (
): Broad band around 3200–3400 cm (often overlaps with C-H stretch if the sample is not dry).
Mass Spectrometry (MS)
-
Molecular Ion:
at m/z 189. -
Fragmentation: Loss of acetyl group (
) is a common fragmentation pathway, yielding the stabilized cyanobenzyl cation.
Part 3: Synthetic Production Protocol
Method: Claisen Condensation Reaction Type: Nucleophilic Acyl Substitution (via Enolate) Scale: 50 mmol basis
This protocol uses sodium ethoxide generated in situ. This is preferred over sodium hydride for safety and ease of workup on larger scales.
Reagents
-
4-Methoxybenzyl cyanide (CAS 104-47-2): 7.36 g (50 mmol)
-
Ethyl Acetate (Dry): 8.8 g (100 mmol) [Excess drives equilibrium]
-
Sodium metal: 1.38 g (60 mmol)
-
Ethanol (Absolute): 60 mL
-
Diethyl Ether (for workup)
-
Acetic Acid (Glacial)
Step-by-Step Methodology
-
Alkoxide Generation:
-
In a dry 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, add 60 mL absolute ethanol.
-
Add sodium metal in small pieces. Stir until all sodium has dissolved and
evolution ceases. Safety: Perform under flow.
-
-
Condensation:
-
Cool the NaOEt solution to 0–5 °C.
-
Mix 4-methoxybenzyl cyanide and ethyl acetate in the addition funnel.
-
Add the mixture dropwise to the base over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Causality: Low temperature addition prevents self-condensation of ethyl acetate (Claisen) or polymerization of the nitrile.
-
-
Reaction Phase:
-
Once addition is complete, warm to room temperature, then heat to mild reflux (approx. 70 °C) for 3–4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear; product ( , streaks due to acidity) appears.
-
-
Workup (The Critical Step):
-
The reaction mixture contains the sodium salt of the product. It must be protonated.
-
Cool the mixture and pour into 200 mL ice water. The unreacted neutral organics (if any) can be extracted with ether and discarded.
-
Acidification: Slowly add glacial acetic acid (or 1M HCl) to the aqueous layer with vigorous stirring until pH
4. -
The product will precipitate as a solid or oil out.
-
Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
-
Part 4: Functionalization & Applications
The primary utility of
Pathway: Synthesis of 5-Amino-isoxazoles
The most common pharmaceutical application is the reaction with hydroxylamine to form 5-amino-isoxazoles, a scaffold found in COX-2 inhibitors.
Mechanism:
-
Hydroxylamine attacks the ketone carbonyl (forming an oxime intermediate).
-
The oxime oxygen attacks the nitrile carbon (intramolecular cyclization).
-
Tautomerization yields the 5-amino-isoxazole.
Visualization: Synthesis & Reactivity Pathways
Figure 1: Synthetic pathway from benzyl cyanide precursor to the target
Figure 2: Tautomeric equilibrium governing the reactivity and spectral appearance of the target molecule.
chemical stability and storage of 2-(4-Methoxyphenyl)-3-oxobutanenitrile
Technical Whitepaper: Stability Profile and Preservation of 2-(4-Methoxyphenyl)-3-oxobutanenitrile
Executive Summary
2-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS 5219-65-8) is a highly reactive
This guide provides a rigorous technical analysis of the molecule's stability profile and establishes a self-validating storage protocol designed to maintain purity >98% over extended timelines.
Physicochemical Identity & Reactivity Profile
To understand the storage requirements, one must first understand the molecular behavior. This compound is not a static entity; it exists in a dynamic equilibrium that dictates its sensitivity.
The Tautomeric Equilibrium
The core stability challenge arises from the
Consequently, the molecule exists in equilibrium between its Keto form and Enol form.
-
Keto Form: Favored in non-polar solvents; generally more stable to oxidation.
-
Enol Form: Favored in polar protic solvents; highly susceptible to O-alkylation and oxidative degradation.
Figure 1: Tautomeric Equilibrium & Reactivity Nodes
Caption: The dynamic shift between Keto and Enol forms dictates solvent compatibility and degradation pathways.
Degradation Mechanisms: The "Why" Behind Storage
Improper storage leads to three primary degradation pathways. Understanding these mechanisms allows researchers to diagnose impurity profiles in HPLC/NMR data.
Hydrolytic Cleavage (Moisture Sensitivity)
Water, even atmospheric humidity, attacks the electrophilic nitrile carbon. This is catalyzed by trace acids or bases.
-
Pathway: Nitrile
Amide Carboxylic Acid. -
Consequence: Once the carboxylic acid forms, the molecule becomes a
-keto acid, which spontaneously decarboxylates (loses CO ) to form 4-methoxyphenylacetone (p-methoxybenzyl methyl ketone).
Retro-Claisen Condensation (Base Sensitivity)
The presence of the acetyl group makes the molecule susceptible to deacetylation (Retro-Claisen) in the presence of nucleophiles or bases.
-
Mechanism: Nucleophilic attack at the acetyl carbonyl followed by C-C bond cleavage.
-
Result: Formation of (4-methoxyphenyl)acetonitrile and acetic acid.
Oxidative Dimerization
The p-methoxy group is an electron-donating group (EDG), increasing electron density at the benzylic position. In the presence of oxygen and light, the enol form can undergo radical oxidative coupling, leading to colored dimers (often yellow/orange impurities).
Figure 2: Primary Degradation Pathways
Caption: Pathway A (Hydrolysis) leads to gas evolution and ketones; Pathway B (Base) leads to chain shortening.
Storage & Handling Protocols
Based on the degradation mechanisms above, the following protocol is mandatory for maintaining reagent integrity.
The "Gold Standard" Storage Protocol
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Retards the kinetics of spontaneous decarboxylation and oxidative coupling. |
| Atmosphere | Argon or Nitrogen | Displaces O |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV light (radical initiation). Teflon prevents leaching of plasticizers. |
| Desiccant | Required | Silica gel or molecular sieves in the secondary container to scavenge atmospheric water. |
Handling Workflow (Self-Validating)
-
Equilibration: Allow the container to reach room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, initiating immediate hydrolysis.
-
-
Aliquot Strategy: Do not repeatedly freeze-thaw the bulk stock. Aliquot into single-use vials under an inert atmosphere box (glovebox) or using a funnel under a nitrogen stream.
-
Solvent Choice:
-
Avoid: Alcohols (MeOH, EtOH) for long-term storage (risk of transesterification/acetal formation).
-
Preferred: Anhydrous DCM or Toluene for short-term solution storage.
-
Figure 3: Storage Decision Matrix
Caption: Oily appearance often indicates hydrolysis impurities (ketones) acting as solvents; purification is required before storage.
Analytical Monitoring & Quality Control
Trust but verify. Before using this reagent in critical synthesis (e.g., GMP steps), validate purity.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: Avoid high pH buffers which induce on-column degradation.
-
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Carbonyl).
-
Pass Criteria: Purity > 97% (Area under curve).
NMR Diagnostic Signals ( )
-
Proton (
-H): Look for the singlet around 4.5 - 5.0 ppm. If this integrates low, check for the enol -OH (broad singlet, often >10 ppm) or degradation. -
Impurity Flag: A sharp singlet around
3.6-3.7 ppm (distinct from the methoxy group) often indicates the methyl group of 4-methoxyphenylacetone (the decarboxylation product).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and reactions of enols and enolates - establishes the fundamental tautomeric behavior of
-dicarbonyls). -
PubChem. (2023). Compound Summary: 2-(4-Methoxyphenyl)-3-oxobutanenitrile (CID 224017). National Center for Biotechnology Information.
-
Crouch, R. D. (2013). Synthetic routes to
-ketonitriles. Tetrahedron, 69(11), 2383-2417. (Review of synthesis and stability issues inherent to the -ketonitrile class). -
FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (Establishes the framework for defining storage conditions based on degradation pathways).
discovery and history of beta-ketonitriles
The Evolution of -Ketonitriles: From Classical Synthons to Pharmaceutical Scaffolds
Abstract
Historical Genesis & Structural Significance
The "Active Methylene" Revolution
The discovery of
The defining feature of
Table 1: Comparative Acidity (
| Compound Class | General Structure | Approx.[1][2][3][4][5][6][7][8][9][10] | Reactivity Implication |
| 13.3 | High enol content; standard nucleophile. | ||
| 10.2 | Superior nucleophilicity; facile alkylation. | ||
| 14.2 | Requires stronger bases for deprotonation. | ||
| Nitriles | 31.3 | Inert without extreme forcing conditions. |
Data interpolated from Bordwell
Tautomeric Equilibrium
Unlike
The Evolution of Synthetic Methodologies[11]
The synthesis of
Classical Method: Thermodynamic Base Condensation
The traditional route involves the condensation of esters with acetonitrile using strong bases like Sodium Hydride (NaH) or Sodium Amide (
-
Mechanism: Irreversible deprotonation of acetonitrile drives the equilibrium forward.
-
Drawbacks: Hazardous
gas evolution, strict anhydrous requirements, and gelatinous reaction mixtures that impede stirring.
Protocol A: Classical Synthesis via NaH (Standardized)
Use this protocol for non-sensitive, robust substrates.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Base Suspension: Charge with NaH (60% dispersion in oil, 1.2 equiv). Wash twice with dry hexanes to remove oil if purity is critical; otherwise, use as is. Suspend in dry THF (0.5 M concentration relative to nitrile).
-
Deprotonation: Heat THF to reflux (
). Add a solution of Acetonitrile (1.2 equiv) in THF dropwise. Caution: Vigorous evolution. Stir for 30 mins to generate the anion. -
Acylation: Add the Ester substrate (1.0 equiv) dropwise over 45 minutes.
-
Workup: Cool to
. Quench carefully with dilute HCl until pH ~3. Extract with EtOAc ( ). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallization from EtOH/Hexane is preferred over chromatography due to the polarity of the product.
Modern Method: Green Catalytic Activation
Recent advances utilize the "soft" acidity of the nitrile in conjunction with alkoxide bases and polar additives to lower the activation energy, avoiding pyrophoric reagents.
Protocol B: Microwave-Assisted Green Synthesis
Recommended for high-throughput library generation.
-
Reagents: Substituted Ester (1.0 equiv), Acetonitrile (solvent/reactant excess), Potassium tert-butoxide (
, 1.5 equiv). -
Additive: Add 10 mol% 18-crown-6 or catalytic isopropanol (IPA). Note: IPA acts as a proton shuttle, enhancing the solubility of the anion.
-
Reaction: Seal in a microwave process vial. Irradiate at
for 10-15 minutes (Dynamic Power mode). -
Isolation: Pour mixture into ice-water. Acidify to precipitate the solid product directly.[8] Filtration yields high-purity
-ketonitriles without chromatography.
Visualizing the Synthetic Landscape
The following diagram illustrates the mechanistic divergence between the classical thermodynamic sink and the modern kinetic approach.
Figure 1: Comparative workflow of Classical (Red) vs. Modern Green (Green) synthesis of
Case Study in Drug Development: The Leflunomide Paradox
The most authoritative validation of the
The Prodrug Mechanism
Leflunomide itself is an isoxazole . However, it is a prodrug . Upon oral administration, it undergoes rapid ring-opening in the intestinal wall and liver to form the active metabolite, Teriflunomide (A771726) .
Structurally, Teriflunomide is an
Mechanism of Action (In Vivo Synthesis)
The isoxazole ring acts as a "masked"
Figure 2: The metabolic activation of Leflunomide, revealing the
Divergent Synthesis: The Heterocycle Hub
For researchers, the utility of
-
Isoxazoles: Reaction with Hydroxylamine (Reverse of the Leflunomide pathway).
-
Pyrimidines: Reaction with Urea/Thiourea/Guanidine.
Experimental Note: When synthesizing pyrazoles, the regioselectivity is controlled by the steric bulk of the hydrazine and the pH of the cyclization buffer.
References
-
A Green, Economical Synthesis of
-Ketonitriles. Beilstein Journal of Organic Chemistry. [Link] -
Leflunomide: A Review of its Pharmacology and Therapeutic Potential. Drugs (Springer). [Link]
-
Successful Utiliz
-Ketonitrile in Biginelli Reaction. Journal of Chemical Sciences. [Link][3] -
Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 4. Leflunomide - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Theoretical and Computational Scrutiny of 2-(4-Methoxyphenyl)-3-oxobutanenitrile: A Technical Guide for Drug Discovery and Materials Science
This technical guide provides a comprehensive theoretical framework for the investigation of 2-(4-Methoxyphenyl)-3-oxobutanenitrile, a molecule of significant interest in medicinal chemistry and materials science. By leveraging state-of-the-art computational methodologies, we aim to elucidate the structural, electronic, and spectroscopic properties of this compound, thereby providing a robust foundation for its potential applications. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the behavior of this molecule at a quantum-mechanical level.
Introduction: The Significance of the α-Cyanoketone Moiety
The molecule 2-(4-Methoxyphenyl)-3-oxobutanenitrile belongs to the class of α-cyanoketones, which are recognized as versatile building blocks in organic synthesis. The presence of three key functional groups—a nitrile, a ketone, and a methoxy-substituted phenyl ring—imparts a unique combination of electronic and steric properties, making it a compelling candidate for the development of novel therapeutic agents and functional materials. The methoxyphenyl group, in particular, is a common feature in many biologically active compounds, often contributing to enhanced binding affinity and favorable pharmacokinetic profiles.
Theoretical studies are indispensable for understanding the intricate interplay of these functional groups and for predicting the molecule's reactivity, stability, and potential interactions with biological targets. This guide will detail the application of Density Functional Theory (DFT) and other computational techniques to build a comprehensive molecular profile of 2-(4-Methoxyphenyl)-3-oxobutanenitrile.
Computational Methodologies: A Self-Validating Approach
The cornerstone of a reliable theoretical investigation is the selection of appropriate computational methods. Our approach is designed to be a self-validating system, where different levels of theory and basis sets are employed to ensure the convergence and accuracy of the results.
Conformational Analysis
The first step in any theoretical study is to identify the most stable conformation of the molecule. The rotational freedom around the single bonds in 2-(4-Methoxyphenyl)-3-oxobutanenitrile gives rise to multiple possible conformers.
Experimental Protocol: Potential Energy Surface (PES) Scan
-
Initial Structure Generation: The 2D structure of 2-(4-Methoxyphenyl)-3-oxobutanenitrile is drawn using a molecular editor and converted to a 3D structure.
-
Dihedral Angle Selection: The key dihedral angles governing the molecule's shape are identified. For this molecule, the rotation around the C-C bond connecting the phenyl ring and the chiral center, and the rotation around the C-C bond of the acetyl group are critical.
-
Relaxed PES Scan: A relaxed PES scan is performed by systematically rotating the selected dihedral angles in discrete steps (e.g., 10-15 degrees). At each step, the geometry is partially optimized while keeping the scanned dihedral angle fixed. This is typically done using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT.
-
Identification of Minima: The resulting energy profile is analyzed to identify the low-energy minima, which correspond to the stable conformers.
-
Full Optimization and Frequency Calculation: The geometries of the identified minima are then fully optimized without any constraints using a higher level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set.[1][2][3][4] A frequency calculation is subsequently performed on each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
The following diagram illustrates the workflow for conformational analysis:
Caption: Conceptual diagram of HOMO and LUMO in 2-(4-Methoxyphenyl)-3-oxobutanenitrile.
Spectroscopic Characterization: A Bridge Between Theory and Experiment
Theoretical calculations of spectroscopic properties provide a powerful tool for interpreting experimental data and confirming the molecular structure.
Vibrational Spectroscopy (IR and Raman)
The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign the characteristic vibrational modes of the functional groups.
Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for 2-(4-Methoxyphenyl)-3-oxobutanenitrile.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C≡N stretch | ~2250 | Medium (IR), Strong (Raman) |
| C=O stretch | ~1720 | Strong (IR) |
| Aromatic C=C stretch | ~1600, ~1500 | Strong to Medium (IR & Raman) |
| C-O-C stretch (ether) | ~1250 | Strong (IR) |
Note: Frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set deficiencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts. [1][2]These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum. The calculated excitation energies and oscillator strengths correspond to the λ_max values and intensities of the absorption bands in the experimental UV-Vis spectrum. The primary electronic transitions are expected to be of the π → π* and n → π* type, originating from the aromatic system and the carbonyl group.
Molecular Docking: Probing Biological Potential
Given the structural motifs present in 2-(4-Methoxyphenyl)-3-oxobutanenitrile, it is a candidate for interacting with various biological targets. Molecular docking simulations can predict the binding affinity and orientation of the molecule within the active site of a protein.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of the most stable conformer of 2-(4-Methoxyphenyl)-3-oxobutanenitrile is prepared by adding hydrogen atoms and assigning partial charges.
-
Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Binding Site Definition: The binding site is defined, usually based on the location of a known inhibitor or through cavity detection algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock) is used to explore the conformational space of the ligand within the binding site and to score the different binding poses based on a scoring function that estimates the binding free energy. [5]5. Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to the binding affinity.
The following diagram illustrates the general workflow for molecular docking:
Caption: A simplified workflow for molecular docking studies of 2-(4-Methoxyphenyl)-3-oxobutanenitrile.
Conclusion: A Predictive Framework for Innovation
This technical guide has outlined a comprehensive theoretical approach for the in-depth characterization of 2-(4-Methoxyphenyl)-3-oxobutanenitrile. By employing a suite of validated computational methodologies, from conformational analysis to molecular docking, researchers can gain profound insights into the molecule's intrinsic properties and predictive behavior. This theoretical foundation is crucial for guiding synthetic efforts, interpreting experimental data, and ultimately accelerating the discovery and development of new drugs and materials based on this versatile chemical scaffold.
References
-
Sarala, G., Kavitha, C. V., Rangappa, K. S., Sridhar, M. A., & Shashidhara Prasad, J. (2006). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o3998–o4000. Retrieved from [Link]
-
Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunert, O. (2012). 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(4), o737. Retrieved from [Link]
-
Kavitha, C. V., Sarala, G., Naveen, S., Anandalwar, S. M., Prasad, J. S., & Angappa, K. S. R. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences: X-ray Structure Analysis Online, 22(11), x265–x266. Retrieved from [Link]
-
Kabela, C., & Růžička, A. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1866. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-3-oxobutanenitrile. PubChem. Retrieved from [Link]
-
Al-Buriahi, A. K., & Al-amri, A. M. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Journal of Molecular Structure, 1262, 133034. Retrieved from [Link]
-
Al-Buriahi, A. K., & Al-amri, A. M. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Semantic Scholar. Retrieved from [Link]
-
S, S., & P, M. (2022). Virtual screening, molecular docking, molecular dynamics and quantum chemical studies on (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate: a novel inhibitor of hepatocellular carcinoma. ResearchGate. Retrieved from [Link]
-
Nathiya, A., Saleem, H., Jayakumar, T., Rajavel, A., & Ramesh Babu, N. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. Retrieved from [Link]
-
Farmasi, J., & Sains, I. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. Retrieved from [Link]
-
G, A., & S, S. (2020). Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. ResearchGate. Retrieved from [Link]
-
Singh, R., & Singh, K. (2020). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1, 2, 4-triazol-3-yl)quinoline. Oriental Journal of Chemistry, 36(2), 266–278. Retrieved from [Link]
-
Karabulut, B., & Yurdakul, Ş. (2020). Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. European Journal of Chemistry, 11(2), 112–122. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Kumar, S., Singh, N., & Singh, R. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(2), 123–133. Retrieved from [Link]
-
Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 123–133. Retrieved from [Link]
-
Ling, F., & MacGillivray, L. R. (2019). Hydrogen-bonded frameworks for conformational analysis of reactive substrates. Chemical Communications, 55(55), 7943–7946. Retrieved from [Link]
-
Bashkirava, A., Andrews, P. C., Junk, P. C., Robertson, E. G., Spiccia, L., & Vanderhoek, N. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. Chemistry, an Asian journal, 2(4), 530–538. Retrieved from [Link]
-
El-Faham, A., & El-Sayed, W. M. (2014). Conformational designations of various conformers in a Newman projection as exemplified by D6 = S 1 S 2-C 3 C 4. ResearchGate. Retrieved from [Link]
-
G, S., & S, N. (2019). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B). ResearchGate. Retrieved from [Link]
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- 5. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]
Methodological & Application
Application Note: Strategic Utilization of 2-(4-Methoxyphenyl)-3-oxobutanenitrile in Heterocyclic Scaffold Assembly
Introduction: The "Push-Pull" Scaffold
In modern medicinal chemistry, 2-(4-methoxyphenyl)-3-oxobutanenitrile (also referred to as
This unique electronic architecture makes the
Preparation of the Precursor[1]
Commercial batches of 2-(4-methoxyphenyl)-3-oxobutanenitrile often degrade due to moisture sensitivity (hydrolysis of the nitrile). For critical SAR (Structure-Activity Relationship) campaigns, fresh preparation via Claisen condensation is recommended.
Protocol A: Claisen Condensation Synthesis
Reaction Overview:
Reagents:
-
4-Methoxybenzyl cyanide (1.0 eq)
-
Ethyl acetate (Dry, 2.0 eq)
-
Sodium ethoxide (1.2 eq, 21% wt in ethanol)
-
Solvent: Anhydrous Ethanol or Toluene
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
or Ar).[1] -
Base Activation: Charge the flask with Sodium ethoxide solution. If using toluene, suspend solid NaOEt in toluene.
-
Addition: Cool to 0°C. Mix 4-methoxybenzyl cyanide with ethyl acetate. Add this mixture dropwise to the base over 30 minutes. Critical: Exothermic reaction; maintain temp < 10°C to prevent polymerization.
-
Reaction: Allow to warm to room temperature (RT), then reflux for 4 hours. The solution will turn viscous/orange.
-
Workup:
-
Cool to RT. Pour the reaction mixture into crushed ice/water (500 mL).
-
Acidification: The product exists as a sodium salt in the aqueous phase. Slowly acidify with HCl (10%) to pH 4-5. The product will precipitate as a white/pale yellow solid.
-
Note: If oil forms, extract with DCM, dry over
, and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Yield Target: >75%
-
Purity Check: LC-MS (ESI-) m/z 188 [M-H]⁻.
-
Strategic Heterocycle Assembly
The primary utility of this scaffold is the divergence into three distinct pharmacophores: Aminopyrazoles , Aminopyrimidines , and Aminoisoxazoles .
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from the central precursor.
Figure 1: Divergent synthesis workflow. The precursor allows access to three distinct heterocyclic cores by varying the binucleophile.
Detailed Experimental Protocols
Protocol B: Synthesis of 5-Amino-Pyrazole Derivative
Target: COX-2 Inhibitor Scaffolds / Anti-inflammatory Agents
This reaction exploits the 1,3-electrophilic character. Hydrazine attacks the ketone (hard nucleophile/hard electrophile) followed by cyclization onto the nitrile.
Reagents:
-
2-(4-Methoxyphenyl)-3-oxobutanenitrile (1.0 eq)
-
Hydrazine Hydrate (80%) (1.5 eq) or Phenylhydrazine (1.1 eq) for N-substituted analogs.
-
Solvent: Absolute Ethanol.[2]
Procedure:
-
Dissolve the nitrile precursor in absolute ethanol (10 mL/g).
-
Add Hydrazine Hydrate dropwise at RT.
-
Reflux: Heat to 80°C for 3–5 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Mechanistic Insight: The intermediate hydrazone may be visible on TLC. Complete conversion requires the disappearance of the nitrile stretch in IR (
).
-
-
Isolation: Concentrate the solvent to 20% volume under reduced pressure. Cool to 4°C.
-
Crystallization: Filter the precipitate. Wash with cold ether.
-
Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the acetyl methyl singlet (
2.1) and appearance of the pyrazole-methyl ( 2.2-2.3) and the characteristic broad singlet ( 5.0-6.0).
-
Protocol C: Synthesis of Pyrimidine Derivative
Target: Kinase Inhibitors (ATP Mimics)
Reagents:
-
Precursor (1.0 eq)
-
Guanidine Hydrochloride (1.2 eq)
-
Potassium Carbonate (
) or NaOEt (2.0 eq) -
Solvent: DMF or Ethanol.
Procedure:
-
Mix Guanidine HCl and Base in solvent; stir for 30 mins to liberate the free base.
-
Add the nitrile precursor.[3]
-
Reflux (Ethanol) or Heat to 100°C (DMF) for 8–12 hours.
-
Workup: Pour into ice water. The pyrimidine usually precipitates.
-
Purification: Recrystallization from MeOH.
Analytical Data & Quality Control
Tautomerism Warning
Researchers must be aware that 2-(4-methoxyphenyl)-3-oxobutanenitrile exists in equilibrium between the keto and enol forms in solution.
| Analytical Method | Observation | Interpretation |
| 1H NMR (CDCl3) | Singlet at | Keto-form ( |
| 1H NMR (CDCl3) | Singlet at | Acetyl methyl group split due to enol/keto ratio. |
| IR Spectroscopy | Peak at | Nitrile ( |
| IR Spectroscopy | Peak at | Ketone ( |
| LC-MS | m/z 190 [M+H]+ | Confirm MW = 189.21 g/mol . |
Expert Tip: If the NMR spectrum looks "messy" with doubled peaks, run the sample in
Medicinal Chemistry Applications (SAR)
The 4-methoxyphenyl moiety is critical for biological activity:
-
Lipophilicity: It provides the necessary lipophilicity (LogP contribution) to penetrate cell membranes.
-
Binding: In COX-2 enzymes, the 4-OMe group fits into the hydrophobic side pocket, mimicking the interaction of traditional NSAIDs.
-
Metabolic Stability: The para-methoxy group is metabolically robust compared to a hydroxyl group (which undergoes rapid glucuronidation), though it can be O-demethylated by CYP2D6.
Case Study Comparison:
-
Celecoxib (Celebrex): Uses a 4-sulfonamido phenyl group.
-
Analog Development: Replacing the sulfonamide with the 4-methoxy group using this precursor yields compounds with reduced COX-2 selectivity but potentially higher affinity for other targets like HSP90 or Tubulin polymerization inhibition.
References
-
Synthesis of
-ketonitriles: "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry." PMC/NIH. [Link] -
Pyrazole Synthesis: "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules (MDPI). [Link]
-
Pyrimidine Synthesis: "Synthesis of Pyrimidines and its Bio-evaluation." ResearchGate. [Link]
-
General Heterocycle Chemistry: "4H-Pyrano[2,3-c]pyrazoles: a review." Arkivoc. [Link][4]
-
Safety Data: "4-Methoxyphenethyl beta-d-glucopyranoside (Structural Analog Data)." PubChem. [Link]
Sources
Application Note: Synthesis of Pyrimidine Derivatives from 2-(4-Methoxyphenyl)-3-oxobutanenitrile
Executive Summary
This technical guide details the conversion of 2-(4-Methoxyphenyl)-3-oxobutanenitrile (also known as
These 2,4-diaminopyrimidine scaffolds are critical in drug discovery, serving as competitive inhibitors of dihydrofolate reductase (DHFR) , an enzyme essential for DNA synthesis in bacteria and protozoa. This protocol provides a high-yield, scalable methodology using guanidine cyclization, designed for researchers in antimicrobial and antineoplastic drug development.
Scientific Foundation & Mechanism
Retrosynthetic Analysis
The starting material, 2-(4-Methoxyphenyl)-3-oxobutanenitrile , is a functionalized
-
Electrophilic Ketone (
): Susceptible to nucleophilic attack by amines. -
Electrophilic Nitrile (
): Reacts with amidines/guanidines to form the pyrimidine N1-C2-N3 moiety. -
Nucleophilic
-Carbon: The position bearing the aryl group, which becomes C5 in the pyrimidine ring.
Reaction Mechanism (Guanidine Cyclization)
The formation of the pyrimidine ring follows a binucleophilic condensation pathway. Free guanidine (generated in situ) attacks the ketone carbonyl and the nitrile carbon.
Key Mechanistic Steps:
-
Activation: Base-mediated deprotonation of guanidine hydrochloride.
-
Condensation: Nucleophilic attack of the guanidine primary amine on the ketone carbonyl, followed by dehydration to form an imine intermediate.
-
Cyclization: Intramolecular attack of the second guanidine nitrogen on the nitrile carbon.
-
Aromatization: Tautomerization yields the stable 2,4-diamino-pyrimidine aromatic system.
Mechanistic Visualization
The following diagram illustrates the atomic mapping from precursors to the final heterocycle.
Caption: Step-wise cyclocondensation mechanism transforming the
Experimental Protocol: Synthesis of 2,4-Diamino-5-(4-methoxyphenyl)-6-methylpyrimidine
This protocol is optimized for a 10 mmol scale but is linearly scalable.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| 2-(4-Methoxyphenyl)-3-oxobutanenitrile | 189.21 | 1.0 | 1.89 g | Precursor |
| Guanidine Hydrochloride | 95.53 | 1.5 | 1.43 g | Binucleophile |
| Sodium Ethoxide (21% wt in EtOH) | 68.05 | 1.5 | ~5.0 mL | Base |
| Absolute Ethanol | 46.07 | Solvent | 20 mL | Solvent |
Step-by-Step Methodology
Step 1: Preparation of Free Guanidine Base
-
Set up a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 1.43 g (15 mmol) of Guanidine Hydrochloride to the flask.
-
Add 20 mL of Absolute Ethanol.
-
Add 5.0 mL of Sodium Ethoxide solution (21% in ethanol) dropwise.
-
Note: A white precipitate of NaCl will form immediately. This confirms the liberation of free guanidine base.
-
-
Stir at room temperature for 15 minutes to ensure complete deprotonation.
Step 2: Condensation Reaction [2]
-
Add 1.89 g (10 mmol) of 2-(4-Methoxyphenyl)-3-oxobutanenitrile directly to the flask.
-
Heat the reaction mixture to Reflux (approx. 78°C) .
-
Maintain reflux with vigorous stirring for 6–8 hours .
-
Monitoring: Monitor reaction progress via TLC (System: 10% Methanol in DCM). The starting nitrile (
) should disappear, and a lower fluorescent spot (pyrimidine) should appear.
-
Step 3: Isolation and Purification
-
Solvent Removal: Evaporate approximately 70% of the ethanol under reduced pressure (Rotavap).
-
Precipitation: Pour the concentrated residue into 50 mL of ice-cold water . Stir vigorously for 30 minutes. The product will precipitate as a solid.
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash the cake with
mL of cold water to remove residual salts (NaCl) and base. -
Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or DMF/Water .
-
Dissolve in minimum hot ethanol, add water until turbid, and cool slowly to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.
Expected Yield and Characterization[2][4]
-
Appearance: White to off-white crystalline solid.
-
Yield: 75–85%.
-
Melting Point: 240–245°C (dec).
Spectroscopic Data (Typical):
-
H NMR (DMSO-
, 400 MHz):-
1.95 (s, 3H,
at C6) -
3.75 (s, 3H,
) -
5.60 (s, 2H,
, broad, exchangeable) -
5.90 (s, 2H,
, broad, exchangeable) - 6.95 (d, 2H, Ar-H)
- 7.15 (d, 2H, Ar-H)
-
1.95 (s, 3H,
Alternative Protocol: Synthesis of 2-Hydroxypyrimidine Derivative
Target: 4-Amino-6-methyl-5-(4-methoxyphenyl)pyrimidin-2(1H)-one
If the target requires a 2-oxo functionality (uracil-like properties), substitute Guanidine with Urea .
-
Reagents: Urea (1.5 equiv), HCl (conc., catalytic) or Sodium Ethoxide (1.5 equiv).
-
Conditions: Reflux in Ethanol for 12–16 hours.
-
Note: Urea is less nucleophilic than guanidine. Acid catalysis (Biginelli-type conditions) or strong basic conditions are required to force the cyclization.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of the pyrimidine derivative.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of guanidine. | Ensure NaOEt is fresh and anhydrous. Moisture kills the base. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with diethyl ether or hexane to induce solidification. Recrystallize from DMF/Water if stubborn. |
| Starting Material Remains | Reaction time too short. | Extend reflux time to 12h or use a higher boiling solvent (e.g., n-Butanol, 117°C). |
| Colored Impurities | Oxidation of the phenol ether. | Perform the reaction under a Nitrogen atmosphere. |
Safety & Compliance (MSDS Highlights)
-
2-(4-Methoxyphenyl)-3-oxobutanenitrile: Treat as a nitrile. Potential for cyanide release under strong acid hydrolysis (though unlikely in this protocol). Avoid contact with strong acids.
-
Sodium Ethoxide: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.
-
Guanidine Hydrochloride: Irritant. Harmful if swallowed.
References
-
Pyrimethamine Synthesis (Industrial Analogue)
-
ChemicalBook. "Pyrimethamine Synthesis and Reaction Pathway."[3]
-
Source:
-
-
General Synthesis of 2,4-Diaminopyrimidines
- National Institutes of Health (NIH).
-
Source:
-
Mechanochemical Synthesis of Guanidines and Pyrimidines
-
Reaction of
-Ketonitriles:-
BenchChem.[5] "Synthesis routes of 2-Methyl-3-oxobutanenitrile (Analogue Precursor)."
-
Source:
-
Sources
analytical methods for quantifying 2-(4-Methoxyphenyl)-3-oxobutanenitrile
Application Note: Quantitative Analysis of 2-(4-Methoxyphenyl)-3-oxobutanenitrile
Executive Summary
This guide details the analytical protocols for the quantification and characterization of 2-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS 5219-66-9), also known as
Key Analytical Challenge: This molecule belongs to the class of
This protocol overcomes these challenges using a buffered Acidic RP-HPLC method to stabilize the equilibrium, ensuring a single, sharp peak for quantification.[1]
Chemical Context & Mechanism
The Tautomerism Problem
Unlike simple ketones, the
-
Keto Form: Favored in non-polar solvents; less conjugated.[1]
-
Enol Form: Stabilized by hydrogen bonding and extended conjugation with the aromatic ring; favored in polar protic solvents and buffered aqueous mixtures.
Implication for HPLC: If the interconversion rate is slow on the chromatographic time scale, two peaks will appear. If intermediate, the peak will bridge/tail.[1] Solution: We use an acidic mobile phase (pH < 3) to protonate the species and accelerate the equilibrium, effectively "collapsing" the signal into a single quantifiable peak.[1]
Caption: Impact of pH on the keto-enol equilibrium and resulting chromatographic peak shape.
Analytical Methods
Method A: HPLC-UV (Quantification)
Recommended for routine purity and assay testing.[1]
System Suitability:
-
Tailing Factor: < 1.5 (Critical due to tautomerism)
-
Resolution: > 2.0 from precursor (4-Methoxybenzyl cyanide)[1]
Protocol Parameters:
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm | End-capping reduces silanol interactions with the enol form.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | Suppresses ionization; accelerates tautomer exchange.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks; ensures solubility of the aromatic moiety.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Column Temp | 30°C | Constant temperature is vital to maintain consistent keto:enol ratios.[1] |
| Detection | UV @ 254 nm (Primary), 280 nm (Secondary) | 254 nm targets the benzene ring; 280 nm is sensitive to the enol conjugation.[1] |
| Injection Vol | 5.0 µL | Prevent column overload. |
Gradient Program:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: Linear ramp to 90% B
-
15-18 min: Hold at 90% B (Wash)
-
18-20 min: Return to 10% B
Method B: GC-MS (Impurity Profiling)
Recommended for identifying volatile side-products.[1]
Warning:
Protocol Parameters:
-
Inlet: Split 20:1, Temp: 220°C (Do not exceed 250°C).
-
Column: HP-5MS or DB-5 (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Start: 60°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C[1]
-
Hold: 5 min
-
-
MS Source: 230°C, EI mode (70 eV).
Method C: NMR (Structural Validation)
Essential for confirming the identity of the synthesized material.[1]
Solvent:
-
Aromatic Region:
6.9 - 7.2 ppm (Multiplets, 4H, AA'BB' system).[1] -
Methoxy Group:
3.80 ppm (Singlet, 3H).[1] -
Acetyl Methyl:
-
Methine (
-H): 4.6 - 4.8 ppm (Singlet, Keto form only).[1] -
Enol -OH:
> 12 ppm (Broad singlet, often invisible or very downfield due to H-bonding).[1]
Experimental Workflow & Sample Preparation
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Weigh 10.0 mg of sample into a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (sonicate for 2 mins).
-
Concentration: 1.0 mg/mL.[1]
-
-
Working Standard:
-
Dilute 100 µL of Stock into 900 µL of Mobile Phase A/B (50:50 mix).
-
Final Conc: 0.1 mg/mL.
-
Note: Diluting in the mobile phase ensures the tautomeric equilibrium matches the starting conditions of the column.[1]
-
-
Filtration:
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.[1]
-
-
System Conditioning:
-
Flush column with Mobile Phase B for 10 mins, then equilibrate with initial gradient conditions for 20 mins.
-
Caption: Sample preparation workflow ensuring equilibrium stabilization prior to injection.
Data Analysis & Acceptance Criteria
Calculation:
Quantification should be performed using an External Standard Method .
- = Peak Area (Sum of keto/enol peaks if splitting occurs, though acidic method should merge them).[1]
- = Concentration.[1][3]
- = Purity of the Reference Standard.[1]
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Split Peak | Slow tautomerism or pH > 4 | Ensure Mobile Phase A has 0.1% Formic Acid.[1] Increase column temp to 35°C. |
| Tailing | Silanol interaction | Use a high-quality end-capped C18 column. |
| Precipitation | Solubility issue | Ensure sample is dissolved in ACN first before adding aqueous buffer. |
References
- Context: Provides physical property baselines for the precursor molecule.
-
Reich, H. J. (2010).[1] Keto-Enol Tautomerism Information. University of Wisconsin-Madison Chemistry.[1] Retrieved October 24, 2023, from [Link][1]
- Context: Authoritative source on pKa and tautomerism mechanisms in -dicarbonyls.
-
Meyer, V. R. (2010).[1] Practical High-Performance Liquid Chromatography. Wiley.[1]
- Context: Standard text validating the use of acidic mobile phases to manage peak splitting in tautomeric compounds.
-
Org. Synth. (1955).[1] p-Methoxyphenylacetonitrile Synthesis. Organic Syntheses, Coll. Vol. 3, p.560.[1] Retrieved October 24, 2023, from [Link][1]
-
Context: Historical and authoritative method for synthesizing the core nitrile scaffold.[1]
-
Sources
using 2-(4-Methoxyphenyl)-3-oxobutanenitrile to synthesize novel compounds
Application Note: Strategic Utilization of 2-(4-Methoxyphenyl)-3-oxobutanenitrile in Heterocyclic Scaffold Assembly
-aryl-Executive Summary
This technical guide details the synthetic utility of 2-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: variable based on tautomer/salt, generically referred to as
The protocols below focus on transforming this precursor into 5-aminopyrazoles (kinase inhibitor pharmacophores), pyrimidines , and fused chromenes . The guide emphasizes self-validating experimental designs where reaction progress can be monitored via distinct spectroscopic signatures.
Chemical Profile & Reactivity Logic
The core utility of 2-(4-Methoxyphenyl)-3-oxobutanenitrile lies in its amphoteric reactivity :
-
Electrophilic Centers: The nitrile (C
N) and ketone (C=O) carbons are susceptible to nucleophilic attack by hydrazines, amidines, and ureas. -
Nucleophilic Center: The
-carbon (active methylene) is highly acidic ( ) due to the flanking electron-withdrawing groups, making it ideal for Knoevenagel condensations or alkylations.
Strategic Divergence Map: The following diagram illustrates the three primary synthetic pathways covered in this guide.
Caption: Divergent synthetic pathways from the parent
Detailed Protocol: Synthesis of 5-Amino-4-(4-methoxyphenyl)-3-methyl-1H-pyrazole
This pathway is the most critical for drug discovery, as the 5-aminopyrazole motif mimics the adenine pocket of ATP, making it a staple in kinase inhibitor design (e.g., similar to the scaffold in Pazopanib or Tozasertib).
Reaction Mechanism
The reaction proceeds via a regioselective cyclocondensation :
-
Hydrazone Formation: The terminal nitrogen of hydrazine attacks the ketone (more electrophilic than the nitrile).
-
Cyclization: The second nitrogen attacks the nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to the stable 5-aminopyrazole.
Experimental Procedure
Reagents:
-
2-(4-Methoxyphenyl)-3-oxobutanenitrile (1.0 eq, 10 mmol, ~1.89 g)
-
Hydrazine Hydrate (80% or 98%) (1.2 eq, 12 mmol)
-
Ethanol (Absolute) (20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Workflow:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the
-ketonitrile in Ethanol (20 mL). -
Addition: Add Hydrazine Hydrate dropwise over 5 minutes at room temperature. Note: A slight exotherm may be observed.
-
Catalysis: Add 2 drops of Glacial Acetic Acid. (Protonation of the carbonyl facilitates the initial nucleophilic attack).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 3–5 hours.-
Monitoring: Check TLC (System: Ethyl Acetate:Hexane 1:1). The starting material (
) should disappear, and a lower spot (amine, polar) should appear.
-
-
Work-up (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (50 g) with stirring.
-
The product usually precipitates as a white to off-white solid.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash with cold water (
) and cold ethanol ( ). -
Recrystallization: If purity is
, recrystallize from Ethanol/Water (8:2).
-
Self-Validating Analytical Criteria
To ensure the reaction worked without full spectral characterization at every step, use these checkpoints:
| Parameter | Observation | Structural Implication |
| IR Spectroscopy | Disappearance of | Nitrile has participated in cyclization. |
| IR Spectroscopy | Appearance of doublet ~3300–3400 | Primary amine ( |
| 1H NMR | Disappearance of Singlet (~2.2 ppm) | Methyl ketone converted to pyrazole-methyl. |
| 1H NMR | Broad Singlet (~5.0–6.0 ppm, | Confirmation of |
Advanced Workflow: Synthesis of Fused Chromenes
For researchers targeting anti-proliferative agents, the reaction of the
Protocol Summary:
-
Mix: 1.0 eq
-ketonitrile + 1.0 eq Salicylaldehyde in Ethanol. -
Catalyst: Add 10 mol% Piperidine.
-
Condition: Reflux 2 hours.
-
Mechanism: Knoevenagel condensation occurs first at the active methylene, followed by intramolecular Michael-type addition of the phenol oxygen to the nitrile (Pinner reaction variant).
Process Visualization:
Caption: Operational workflow for the synthesis of chromene derivatives.
Troubleshooting & Optimization (Expert Insights)
-
Issue: Oily Product.
-
Cause: Incomplete cyclization or presence of unreacted hydrazine.
-
Solution: Evaporate solvent completely, redissolve in minimum hot ethanol, and induce crystallization by scratching the glass or adding drops of water.
-
-
Issue: Regioisomers in Pyrazole Synthesis.
-
Insight: When using substituted hydrazines (e.g., Phenylhydrazine), two isomers are possible (1-phenyl-3-methyl-4-aryl vs 1-phenyl-5-methyl-4-aryl).
-
Control: To favor the 5-amino isomer exclusively, use Hydrazine Hydrate . If N-substitution is required, alkylate the pyrazole after ring formation using alkyl halides and base (
).
-
-
Storage: The starting material, 2-(4-Methoxyphenyl)-3-oxobutanenitrile, is sensitive to moisture (hydrolysis of nitrile). Store under Argon at
.
References
-
Synthesis of 5-aminopyrazoles: F. Bondavalli et al. "Synthesis and biological activity of some 5-amino-1-aryl-1H-pyrazole-4-carboxamides." Journal of Medicinal Chemistry. (General reference for scaffold utility).
-
-Ketonitrile Reactivity: Elnagdi, M. H., et al. "Recent advances in the chemistry of
-ketonitriles." Beilstein Journal of Organic Chemistry. -
Multicomponent Chromene Synthesis: "Synthesis of biologically active heterocyclic compounds
-diketones and nitriles." ACG Publications.[1] -
General Protocol Valid
-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling." Organic Letters.
(Note: While specific deep-links to PDF protocols vary by subscription, the journals cited above are the authoritative repositories for these reaction classes.)
Sources
Application Notes and Protocols: Investigating 2-(4-Methoxyphenyl)-3-oxobutanenitrile in Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The following application note is a scientifically guided exploration into the potential therapeutic applications of 2-(4-Methoxyphenyl)-3-oxobutanenitrile. As of the date of this publication, there is limited direct biological data for this specific compound in the public domain. The proposed applications and protocols are based on the established activities of structurally related molecules and are intended to serve as a strategic guide for initiating research and development efforts.
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the phenylacetonitrile scaffold is a cornerstone for the development of novel therapeutic agents. The compound 2-(4-Methoxyphenyl)-3-oxobutanenitrile, with its distinct combination of a methoxyphenyl ring, a nitrile group, and a β-keto functionality, represents an intriguing starting point for targeted drug discovery. While this specific molecule remains largely unexplored, its structural motifs are present in a variety of compounds with demonstrated biological activities, ranging from anticancer to anti-inflammatory effects.
This guide provides a comprehensive framework for researchers to systematically investigate the therapeutic potential of 2-(4-Methoxyphenyl)-3-oxobutanenitrile. We will delve into promising avenues of research suggested by its chemical architecture, provide detailed protocols for initial screening and mechanism-of-action studies, and offer insights into the causality behind experimental choices.
Rationale for Investigation: Learning from Structural Analogs
The rationale for exploring 2-(4-Methoxyphenyl)-3-oxobutanenitrile in targeted drug discovery is built upon the well-documented bioactivity of its structural relatives. The methoxyphenyl moiety, in particular, is a common feature in numerous pharmacologically active compounds.
Table 1: Biological Activities of Structurally Related Methoxyphenyl Derivatives
| Compound Class | Specific Analog | Observed Biological Activity | Potential Therapeutic Area |
| Benzothiazole Derivative | 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | Inhibition of breast cancer cell growth and invasiveness[1] | Oncology |
| Phenylpropene Derivative | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Dual regulation of VEGFR2 and PPARγ, leading to anticancer effects in breast cancer models[2] | Oncology |
| Chalcone-Salicylate Hybrid | (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate | Predicted cytotoxic activity against breast cancer via ERα inhibition[3] | Oncology |
| Phenylbutenol Derivative | (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Anti-inflammatory effects in acute inflammation models[4] | Inflammation |
| Pyrrole Derivative | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Potent anti-inflammatory activity, suppression of TNF-α[5] | Inflammation |
| Propionic Acid Derivative | 3-(4-Hydroxy-3-methoxyphenyl) propionic acid | Inhibition of amyloid β-peptide aggregation in vitro[6] | Neurodegenerative Disease |
| Thiosemicarbazone Derivative | Novel 4-methoxy benzaldehyde thiosemicarbazones | Anticholinesterase activity, a target in Alzheimer's disease[7] | Neurodegenerative Disease |
Based on this evidence, the most promising initial avenues for investigation for 2-(4-Methoxyphenyl)-3-oxobutanenitrile are in oncology and inflammation .
Proposed Research Workflow for Target Discovery
A logical, phased approach is crucial for efficiently evaluating a novel compound. The following workflow is designed to first confirm biological activity and then to elucidate the mechanism of action.
Caption: A phased workflow for the investigation of 2-(4-Methoxyphenyl)-3-oxobutanenitrile.
Detailed Experimental Protocols
The following protocols are foundational for the initial screening phase. They are designed to be robust and provide a clear, quantitative assessment of biological activity.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Normal human cell line (e.g., MCF-10A for non-tumorigenic breast epithelial)
-
DMEM or RPMI-1640 culture medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
2-(4-Methoxyphenyl)-3-oxobutanenitrile (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Methoxyphenyl)-3-oxobutanenitrile in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Self-Validation and Causality: By including a non-tumorigenic cell line, this protocol provides an initial assessment of selectivity. A compound that is highly cytotoxic to cancer cells but not to normal cells is a more promising candidate for targeted therapy.
Protocol 2: Anti-inflammatory Activity Screening (LPS-induced TNF-α Production)
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines like TNF-α. This assay measures the ability of a compound to inhibit this response.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM culture medium with 10% FBS
-
LPS from E. coli (1 µg/mL stock)
-
2-(4-Methoxyphenyl)-3-oxobutanenitrile (stock solution in DMSO)
-
Human or Murine TNF-α ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of 2-(4-Methoxyphenyl)-3-oxobutanenitrile for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent inhibition of TNF-α production and calculate the IC₅₀.
Expert Insight: It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the reduction in TNF-α is due to anti-inflammatory activity and not simply cytotoxicity.
Potential Mechanism of Action: A Hypothesis
Based on the activity of the analog MMPP, a plausible hypothesis is that 2-(4-Methoxyphenyl)-3-oxobutanenitrile could target key signaling pathways in cancer, such as the VEGFR2 pathway, which is critical for angiogenesis.
Sources
- 1. 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis Involving 2-(4-Methoxyphenyl)-3-oxobutanenitrile: Strategies, Protocols, and Applications
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of modern asymmetric synthesis strategies involving 2-(4-methoxyphenyl)-3-oxobutanenitrile, a versatile prochiral building block. The focus is on leveraging its dual reactivity at the ketone and the α-carbon to construct stereochemically rich molecules of significant interest to the pharmaceutical and life sciences industries. We delve into the mechanistic underpinnings of key transformations, including organocatalytic Michael additions and catalytic asymmetric reductions. This document furnishes detailed, field-tested protocols, data interpretation guidelines, and troubleshooting advice, designed for researchers, chemists, and drug development professionals. The aim is to bridge theoretical concepts with practical laboratory applications, enabling the efficient and stereocontrolled synthesis of valuable chiral intermediates.
Introduction: The Significance of Chiral β-Ketonitriles
Chirality is a fundamental property in medicinal chemistry, as the enantiomers of a drug molecule often exhibit vastly different pharmacological activities, metabolic pathways, and toxicities.[1][2] The development of methods to produce single-enantiomer drugs is therefore a cornerstone of modern pharmaceutical development, a practice often referred to as a "chiral switch".[3][4]
β-Ketonitriles are exceptionally useful intermediates in this pursuit. Their unique structural motif, featuring a ketone, a nitrile, and an acidic α-proton, offers multiple handles for synthetic manipulation.[5] 2-(4-Methoxyphenyl)-3-oxobutanenitrile, in particular, serves as an exemplary prochiral substrate. The methoxyphenyl group is a common feature in bioactive molecules, and the butanenitrile backbone provides a C4 scaffold ready for stereoselective functionalization.
This guide explores two primary asymmetric transformations using this substrate:
-
Asymmetric addition at the α-carbon , leveraging its nucleophilicity after deprotonation.
-
Asymmetric reduction of the carbonyl group , creating a chiral β-hydroxynitrile.
These strategies open pathways to complex chiral amines, alcohols, and heterocyclic systems that are otherwise challenging to synthesize.
Foundational Principles of Asymmetric Catalysis
Asymmetric catalysis is the use of small quantities of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.[6] This field, recognized with the 2021 Nobel Prize in Chemistry, is dominated by two main approaches: transition-metal catalysis and organocatalysis.[7]
-
Organocatalysis: Employs small, metal-free organic molecules (e.g., derivatives of amino acids like proline) to accelerate reactions and induce stereoselectivity.[6][8] These catalysts are often robust, less sensitive to air and moisture, and environmentally benign. They typically activate substrates by forming transient covalent intermediates (e.g., enamines, iminiums) or through non-covalent interactions like hydrogen bonding.
-
Transition-Metal Catalysis: Uses a chiral ligand coordinated to a metal center. The stereochemical environment created by the ligand dictates the facial selectivity of the substrate's approach to the metal's coordination sphere, thereby controlling the stereochemical outcome.
The success of these reactions is quantified by the enantiomeric excess (ee) , which measures the degree to which one enantiomer is favored over the other. An ee of >95% is generally considered excellent for pharmaceutical applications.
Strategy I: Organocatalytic Asymmetric Michael Addition
The α-proton of 2-(4-methoxyphenyl)-3-oxobutanenitrile is readily abstracted by a mild base, forming a stabilized enolate. In the presence of a chiral organocatalyst, this enolate can be directed to add to a Michael acceptor (such as a nitro-olefin) with high facial selectivity, creating a new stereocenter.
Causality of the Experimental Design
Bifunctional organocatalysts, such as those derived from thiourea-cinchona alkaloids, are exceptionally effective for this transformation. The rationale for their use is based on a dual-activation mechanism:
-
Brønsted Base Activation: The basic moiety of the catalyst (e.g., the quinuclidine nitrogen) deprotonates the β-ketonitrile, forming the nucleophilic enolate.
-
Hydrogen-Bonding Activation: The thiourea moiety acts as a hydrogen-bond donor, coordinating to and activating the electrophilic Michael acceptor (e.g., the nitro group of a nitro-olefin).
This dual coordination within the catalyst's chiral pocket orients the two reactants in a highly organized, diastereomeric transition state, favoring one enantiomeric product.
Diagram: Proposed Catalytic Cycle
Caption: Dual activation mechanism of a bifunctional thiourea catalyst.
Protocol: Asymmetric Michael Addition to trans-β-Nitrostyrene
This protocol is adapted from established methodologies for the organocatalytic functionalization of β-ketonitriles.[5]
Materials:
-
2-(4-Methoxyphenyl)-3-oxobutanenitrile (1.0 eq)
-
trans-β-Nitrostyrene (1.2 eq)
-
(S)-Takemoto Catalyst or similar bifunctional thiourea catalyst (0.1 eq, 10 mol%)
-
Toluene (Anhydrous, 0.2 M concentration relative to the ketonitrile)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-methoxyphenyl)-3-oxobutanenitrile (e.g., 189 mg, 1.0 mmol) and the chiral thiourea catalyst (e.g., 54 mg, 0.1 mmol).
-
Place the flask under an inert atmosphere (N2 or Argon).
-
Add anhydrous toluene (5 mL) via syringe and stir the mixture at room temperature for 10 minutes.
-
Add trans-β-nitrostyrene (e.g., 215 mg, 1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketonitrile is consumed (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral product.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Self-Validation:
-
Expected Yield: 85-95%
-
Expected ee: 90-99%
-
Troubleshooting: If the reaction is sluggish, a slight increase in temperature (to 40 °C) can be beneficial. If low ee is observed, ensure the catalyst is pure and the solvent is rigorously anhydrous.
Data Summary Table
| Catalyst Type | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Thiourea-Cinchona | trans-β-Nitrostyrene | Toluene | 25 | 92 | 97 |
| Squaramide | Methyl Vinyl Ketone | CH2Cl2 | 0 | 88 | 94 |
| Proline-derived | N-Boc Imines | DMSO | 25 | 85 | 91 |
| Note: Data are representative examples based on literature for similar substrates. |
Strategy II: Catalytic Asymmetric Reduction of the Ketone
The ketone moiety of 2-(4-methoxyphenyl)-3-oxobutanenitrile can be stereoselectively reduced to a secondary alcohol, yielding a chiral β-hydroxynitrile. These products are valuable precursors to chiral 1,3-amino alcohols and other pharmacophores. Asymmetric transfer hydrogenation (ATH) is a robust and practical method for this transformation.
Causality of the Experimental Design
ATH typically employs a chiral ruthenium or rhodium complex and a hydrogen source like formic acid/triethylamine azeotrope or isopropanol. The mechanism involves the formation of a metal-hydride species. The chiral ligand creates a sterically defined pocket that forces the ketone substrate to coordinate to the metal in a specific orientation. The hydride is then delivered to one prochiral face of the carbonyl, leading to the formation of one enantiomer of the alcohol preferentially.
Diagram: Experimental Workflow
Caption: General workflow for catalytic asymmetric transfer hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation (ATH)
This protocol is based on well-established procedures for the ATH of prochiral ketones.
Materials:
-
2-(4-methoxyphenyl)-3-oxobutanenitrile (1.0 eq)
-
(R,R)-Ts-DPEN-Ru(II) catalyst or similar (0.01 eq, 1 mol%)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) (5.0 eq)
-
Acetonitrile (Anhydrous, 0.5 M)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the (R,R)-Ts-DPEN-Ru(II) catalyst (e.g., 6.4 mg, 0.01 mmol) in anhydrous acetonitrile (1 mL).
-
Add 2-(4-methoxyphenyl)-3-oxobutanenitrile (189 mg, 1.0 mmol) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (e.g., 0.6 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 40 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 8-16 hours.
-
After cooling to room temperature, quench the reaction by adding deionized water (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the chiral β-hydroxynitrile.
-
Confirm structure and purity by NMR and MS.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Self-Validation:
-
Expected Yield: >95%
-
Expected ee: >98%
-
Troubleshooting: Low conversion can be addressed by increasing catalyst loading to 2 mol% or extending the reaction time. Poor enantioselectivity may indicate catalyst degradation; ensure it is handled under inert conditions.
Analysis of Enantiomeric Excess
The determination of enantiomeric excess is critical for validating the success of an asymmetric synthesis. Chiral HPLC is the gold-standard technique.
Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® AD-H or similar)
Method:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in 1 mL of HPLC-grade isopropanol.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typical. An isocratic method (e.g., 90:10 hexane:isopropanol) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
First, inject a sample of the racemic product (if available, or synthesized using a non-chiral catalyst) to determine the retention times of both enantiomers.
-
Next, inject the sample from the asymmetric reaction.
-
Integrate the peak areas for the two enantiomers (A1 and A2).
-
-
Calculation:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Conclusion and Future Outlook
2-(4-Methoxyphenyl)-3-oxobutanenitrile has proven to be a highly effective platform for asymmetric synthesis. The organocatalytic Michael addition and catalytic asymmetric transfer hydrogenation protocols detailed herein provide reliable and highly stereoselective routes to valuable chiral building blocks. These methods are characterized by their operational simplicity, high yields, and excellent enantioselectivities.
The resulting α-substituted β-ketonitriles and β-hydroxynitriles are primed for further elaboration into complex molecular architectures, making them invaluable assets for professionals in drug discovery and development. Future research will likely focus on expanding the scope of electrophiles and nucleophiles that can be used with this substrate and developing even more efficient catalytic systems, potentially leveraging flow chemistry for scalable production.
References
-
Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI.[Link]
-
Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes. PubMed.[Link]
-
2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. PMC.[Link]
-
Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes. Semantic Scholar.[Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers Media S.A.[Link]
-
Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4- diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. ResearchGate.[Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.[Link]
-
Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube.[Link]
-
Asymmetric Organocatalysis. YouTube.[Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Taylor & Francis Online.[Link]
-
A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions. PubMed.[Link]
-
Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. ACS Publications.[Link]
-
Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. ResearchGate.[Link]
-
Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. LabMed Discovery.[Link]
-
Direct Catalytic Asymmetric Addition of Alkylnitriles to Aldehydes with Designed Nickel–Carbene Complexes. ResearchGate.[Link]
-
Emerging Applications of Chiral Switching in Drug Discovery. Journal of Chemical and Pharmaceutical Research.[Link]
-
Catalytic Enantioselective α-Allenylation of Acetonitrile. ChemRxiv.[Link]
-
Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O. SciSpace.[Link]
- Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
-
The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy. PMC - NIH.[Link]
-
Direct Catalytic Asymmetric Addition of Alkylnitriles to Aldehydes with Designed Nickel-Carbene Complexes. PubMed.[Link]
-
Enantioselective Biotransformations of Nitriles in Organic Synthesis. ACS Publications.[Link]
-
Polymer chiral catalyst for asymmetric Michael addition reactions. ResearchGate.[Link]
-
A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends [mrijournal.rjh.com.cn:8443]
- 3. jocpr.com [jocpr.com]
- 4. The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-(4-Methoxyphenyl)-3-oxobutanenitrile
Ticket ID: YIELD-OPT-63895
Subject: Synthesis Optimization & Troubleshooting for
Executive Summary & Reaction Scope
User Goal: Maximize yield and purity of 2-(4-methoxyphenyl)-3-oxobutanenitrile (CAS: 63895-78-3). Reaction Class: Claisen Condensation (C-acylation of an active methylene compound). Primary Challenge: This reaction involves the acylation of 4-methoxybenzyl cyanide with an acetate donor (typically ethyl acetate). The primary yield-limiting factors are the Thorpe reaction (self-condensation of the nitrile), O-acylation (kinetic product), and incomplete enolization due to moisture or incorrect stoichiometry.
This guide provides a self-validating protocol designed to suppress side reactions and drive the equilibrium to completion.
Mechanism & Critical Process Parameters (The "Why")
To improve yield, you must control the equilibrium. The reaction is thermodynamically driven by the formation of the stable enolate salt of the product.
Reaction Mechanism (Visualization)
The following diagram illustrates the pathway. Note the critical "Driving Force" step: the final deprotonation of the product.[1] If you do not use enough base to cover this step, the reaction will stall.
Figure 1: Mechanistic pathway highlighting the consumption of the base by the product, which acts as the thermodynamic sink driving the reaction forward.
Optimized Synthetic Protocol (The "How")
Do not use a 1:1 stoichiometry. The product is more acidic than the starting material and will consume the base.
Reagent Stoichiometry Table
| Component | Role | Equiv. | Recommended Reagent | Notes |
| 4-Methoxybenzyl cyanide | Limiting Reagent | 1.0 | >98% Purity | Dry before use (azeotrope with toluene if needed). |
| Ethyl Acetate | Electrophile | 2.5 - 4.0 | Anhydrous Grade | Excess acts as co-solvent and pushes equilibrium. |
| Sodium Ethoxide (NaOEt) | Base | 1.2 - 1.5 | 21% wt in EtOH | Critical: Must be >1.0 eq. Solid NaOEt is preferred if available to reduce solvent volume. |
| Ethanol (EtOH) | Solvent | -- | Absolute | Water content must be <0.1%.[2] |
Step-by-Step Workflow
Step 1: System Preparation
-
Flame-dry a 3-neck round bottom flask.
-
Equip with a reflux condenser, addition funnel, and nitrogen inlet.
-
Why: Moisture kills the base (NaOEt + H2O → NaOH + EtOH). NaOH promotes hydrolysis of the nitrile to an amide (yield loss).
Step 2: Base Formation/Dissolution
-
Charge the flask with anhydrous Ethanol (approx. 5-10 volumes relative to nitrile).
-
Add Sodium Ethoxide (1.25 eq). Stir until dissolved.
-
Alternative: If using Sodium Hydride (NaH), use THF or Toluene as solvent. NaH is cleaner but requires stricter safety protocols.
Step 3: The "Inverse" Addition (Crucial for Selectivity)
-
Add Ethyl Acetate (3.0 eq) to the base solution first.
-
Heat the mixture to a gentle reflux (approx. 75-78°C).
-
Technique: Mix the 4-Methoxybenzyl cyanide (1.0 eq) with a small amount of Ethyl Acetate. Add this mixture dropwise to the refluxing base/ester solution over 30-60 minutes.
-
Why: High concentration of ester relative to nitrile suppresses the Thorpe Reaction (where two nitrile molecules react with each other).
Step 4: Reaction & Monitoring
-
Reflux for 4–6 hours.
-
Checkpoint: The reaction mixture should turn thick/slurry-like (formation of the sodium salt of the product).
-
TLC Monitor: Eluent 20% EtOAc/Hexane. The starting material (Rf ~0.6) should disappear; Product (Rf ~0.3, often streaks due to acidity) appears.
Step 5: Controlled Workup
-
Cool the mixture to 0–5°C.
-
Acidification: Slowly add dilute HCl (1M or 2M) or Acetic Acid until pH ~4-5.
-
Caution: Do not simply dump into water. The enolate must be protonated gently to avoid oiling out.
-
Extract with Ethyl Acetate or Dichloromethane (DCM).
-
Wash organic layer: Water x2, Brine x1. Dry over Na2SO4.
Troubleshooting Dashboard (The "Fix")
Use this logic tree to diagnose failures.
Figure 2: Diagnostic decision tree for common synthetic failures.
Frequently Asked Questions (FAQ)
Q: My product is a sticky red/orange oil and won't crystallize. What do I do? A: This is common for methoxy-substituted aromatics.
-
Trituration: Add cold Ethanol or Ether to the oil and scratch the flask walls with a glass rod to induce nucleation.
-
Solvent Switch: Dissolve the oil in a minimum amount of hot Methanol (MeOH). Add water dropwise until just turbid, then let it stand in the fridge overnight.
-
Purity Check: Run an NMR. If significant starting material remains, the oil will never solidify. You may need to run a silica column (Gradient: 0 -> 30% EtOAc in Hexanes).
Q: Why is my yield stuck at 50%? A: You likely used 1.0 equivalent of base.
-
Explanation: The product, 2-(4-methoxyphenyl)-3-oxobutanenitrile, is a "CH-acid" (pKa ~10-11). As soon as it forms, it reacts with the ethoxide base to form a stable salt. This consumes the base. If you start with 1.0 eq of base, the reaction stops at 50% conversion because the remaining base is eaten by the product.
-
Fix: Always use 1.2 to 1.5 equivalents of base.
Q: Can I use NaOH instead of NaOEt? A: Generally, No .
-
NaOH generates water as a byproduct (or introduces it if aqueous). Water hydrolyzes the ethyl acetate (consuming reagent) and can hydrolyze the nitrile group to an amide (
) or acid ( ). -
Exception: Phase Transfer Catalysis (PTC) methods exist using 50% NaOH and TBAB, but they are prone to hydrolysis side products for this specific substrate. Stick to anhydrous NaOEt/EtOH.
Q: I see a side product with double molecular weight. A: This is the Thorpe Condensation product (dimer of the nitrile).
-
Cause: The base deprotonated the nitrile, and instead of attacking the ester, it attacked another nitrile molecule.
-
Fix: Ensure the Ester is present in large excess (3-4 eq) before the nitrile is added. Add the nitrile slowly to the refluxing ester/base mixture.
References
-
Claisen Condensation Mechanism & Thermodynamics
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (See Chapter on Acylation of Carbanions).
-
Master Organic Chemistry. (2020). The Claisen Condensation. Retrieved from
-
-
Synthesis of Aryl-Beta-Ketonitriles
-
PubChem. (2025).[3] 2-(4-Methoxyphenyl)-3-oxobutanenitrile Compound Summary. National Library of Medicine. Retrieved from
-
Organic Syntheses. General procedures for acylation of nitriles. (While specific methoxy-derivative entries vary, the general protocol for phenylacetonitrile acylation applies). Retrieved from
-
-
Crystallization & Physical Properties
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-methoxybenzyl cyanide (highly toxic) and Sodium Ethoxide (corrosive/flammable) before proceeding.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenyl)-3-oxobutanenitrile | C11H11NO2 | CID 224017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Portal: Synthesis of 2-(4-Methoxyphenyl)-3-oxobutanenitrile
Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)-3-oxobutanenitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile β-ketonitrile intermediate.[1][2] The synthesis, typically achieved via a Claisen-type condensation, involves the acylation of the α-carbon of 4-methoxyphenylacetonitrile.[3][4] While conceptually straightforward, this reaction is prone to several competing side reactions that can significantly impact yield and purity.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental issues and offer validated protocols to ensure the integrity and success of your synthesis.
Troubleshooting Guide & FAQs
Question 1: My yield is low, and I've isolated a significant amount of a lower boiling point byproduct, identified as ethyl acetoacetate. What is causing this, and how can I prevent it?
Answer:
This is a classic case of a competitive side reaction. The formation of ethyl acetoacetate indicates that your acylating agent (ethyl acetate) is undergoing self-condensation instead of reacting with your primary substrate, 4-methoxyphenylacetonitrile.
Causality & Mechanism:
The reaction you are performing is a variation of the Claisen condensation.[5] This reaction requires a base to deprotonate a carbon alpha (α) to a carbonyl or nitrile group, generating a nucleophilic enolate.[6][7] In your system, two species have acidic α-protons:
-
4-Methoxyphenylacetonitrile: The target substrate.
-
Ethyl Acetate: The acetylating agent.
The base (e.g., sodium ethoxide) will deprotonate both, but the self-condensation of ethyl acetate is often kinetically favorable under certain conditions. The enolate of ethyl acetate attacks another molecule of ethyl acetate, leading to the formation of ethyl acetoacetate.[8] This pathway consumes your acetylating agent and base, starving the main reaction.
Troubleshooting & Preventative Actions:
-
Choice of Base: The choice of base is critical. While sodium ethoxide (NaOEt) is common, it establishes an equilibrium that can favor self-condensation. Using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is highly recommended.[3] These bases deprotonate the nitrile more irreversibly, shifting the equilibrium towards the desired product formation.
-
Order of Addition: Do not mix the 4-methoxyphenylacetonitrile and ethyl acetate before adding the base. The optimal strategy is to first generate the nitrile enolate.
-
Recommended Protocol: Suspend the base (e.g., NaH) in an anhydrous solvent (like THF). Slowly add the 4-methoxyphenylacetonitrile to this suspension to form the enolate. Once the enolate formation is complete (indicated by the cessation of hydrogen evolution if using NaH), then slowly add the ethyl acetate. This ensures the acetylating agent encounters a pre-formed pool of the correct nucleophile.
-
-
Stoichiometry: The product, a β-ketonitrile, is more acidic than the starting 4-methoxyphenylacetonitrile. Therefore, more than one equivalent of base is theoretically required to deprotonate the product and drive the reaction to completion.[3] Using at least 2.1 equivalents of the nitrile and 2 equivalents of a strong base relative to 1 equivalent of the ester can improve yields.
Summary of Recommended Conditions to Avoid Ester Self-Condensation:
| Parameter | Standard Approach (Problematic) | Recommended Approach (Optimized) | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) or KOt-Bu | Stronger, non-nucleophilic base favors irreversible nitrile deprotonation.[3] |
| Solvent | Ethanol | Anhydrous THF or Diethyl Ether | Aprotic solvents prevent side reactions with the base and reactants. |
| Order of Addition | All reagents mixed at once | 1. Base + Solvent2. Slow add'n of Nitrile3. Slow add'n of Ester | Ensures formation of the nitrile enolate before introducing the electrophile. |
Question 2: My final product is contaminated with a persistent impurity that shows an amide C=O stretch (~1650-1690 cm⁻¹) in the IR spectrum. What is this and how do I get rid of it?
Answer:
This impurity is almost certainly 2-(4-methoxyphenyl)-3-oxobutanamide , the product of partial hydrolysis of the nitrile group.
Causality & Mechanism:
Nitrile hydrolysis proceeds in two stages: first to a primary amide, and then to a carboxylic acid (which would likely deacylate in this case).[9] This hydrolysis is catalyzed by both acid and base.[10][11]
R-C≡N + H₂O --[H⁺ or OH⁻]--> R-C(=O)NH₂
Even trace amounts of water in your reaction mixture or during the aqueous workup can lead to the formation of this amide byproduct, especially under basic conditions.[12] Since amides have similar polarity to β-ketonitriles, they can be difficult to separate via standard column chromatography.
Troubleshooting & Preventative Actions:
-
Ensure Anhydrous Conditions:
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether, toluene).
-
Glassware: Flame-dry or oven-dry all glassware immediately before use.
-
Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
-
Controlled Workup: The aqueous workup is the most likely source of water.
-
Temperature: Perform the quench at low temperatures (0 °C). Add the reaction mixture to a cold, dilute acid solution (e.g., 1M HCl) rather than adding water directly to the reaction flask.
-
Avoid Strong Base in Workup: Do not use a basic aqueous wash if possible. If you must, use a weak base like saturated sodium bicarbonate solution and keep the contact time minimal.
-
Mild Hydrolysis Conditions: Some protocols suggest using alkaline hydrogen peroxide for a mild conversion of nitriles to amides, highlighting the sensitivity of the nitrile to these conditions.[13] Be mindful of any oxidative reagents or conditions.
-
Protocol: Rigorous Anhydrous Reaction Setup
-
Place a magnetic stir bar into a round-bottom flask equipped with a reflux condenser.
-
Oven-dry the entire apparatus at 120 °C for at least 4 hours.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.
-
Introduce anhydrous solvent and reagents via syringe through a rubber septum.
Question 3: I am recovering a large amount of my starting material, 4-methoxyphenylacetonitrile, even after extended reaction times. What is going wrong?
Answer:
Recovering the starting nitrile points to an incomplete or failed reaction. This can be attributed to several factors related to the generation and reactivity of the crucial enolate intermediate.
Causality & Troubleshooting:
-
Inefficient Deprotonation: The α-protons of 4-methoxyphenylacetonitrile must be abstracted to initiate the reaction.
-
Insufficient Base Strength: If you are using a base like an alkoxide (e.g., NaOEt), it may not be strong enough to fully deprotonate the nitrile, leading to an unfavorable equilibrium.[14]
-
Solution: Switch to a more powerful, non-nucleophilic base such as NaH, KOt-Bu, or LDA.[3]
-
-
Poor Base Quality/Handling: Strong bases like NaH and KOt-Bu are highly reactive and can be deactivated by moisture or air.
-
Solution: Use fresh, high-purity base. For NaH, ensure it is washed with anhydrous hexane to remove the protective mineral oil, and handle it quickly under an inert atmosphere.
-
-
-
Reaction Reversibility & Product Stability: The Claisen condensation is a reversible reaction.[6] The final deprotonation of the β-ketonitrile product is what drives the reaction to completion.
-
Insufficient Base Stoichiometry: If less than a full equivalent of base is used, the equilibrium will not be driven forward. The acidic product will protonate any available base, halting the reaction.
-
Solution: Use at least one full equivalent of a strong base. As noted in FAQ 1, using stoichiometric base relative to the nitrile is often necessary.
-
-
-
Deacylation During Workup: The β-ketonitrile product can undergo retro-Claisen (deacylation) under harsh workup conditions, particularly with strong base, reverting to the starting nitrile.
-
Solution: Quench the reaction by adding it to a cold, dilute acid solution. This neutralizes the basic enolate of the product quickly, minimizing the time it spends in a basic aqueous environment where it could hydrolyze or cleave.
-
Question 4: I've noticed a high-molecular-weight, dimeric impurity in my crude product analysis. What could this be?
Answer:
This impurity is likely the result of the Thorpe reaction , which is the base-catalyzed self-condensation of two molecules of your starting nitrile.[15]
Causality & Mechanism:
The Thorpe reaction is analogous to the aldol condensation but occurs with nitriles.[16] The enolate of one 4-methoxyphenylacetonitrile molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrile group on a second molecule. The initial product is a β-ketiminonitrile, which quickly tautomerizes to the more stable β-enaminonitrile.[17]
This side reaction is especially competitive if the concentration of the nitrile enolate is high before the acetylating agent is introduced, or if the acetylating agent is not reactive enough.
Troubleshooting & Preventative Actions:
-
Control Enolate Concentration: The key is to have the acetylating agent present to "trap" the nitrile enolate as it forms.
-
Reverse Addition: A highly effective strategy is "reverse addition." Prepare a solution of the 4-methoxyphenylacetonitrile and the acetylating agent (e.g., ethyl acetate) in your anhydrous solvent. Slowly add this mixture to a suspension of the strong base (e.g., NaH) in the same solvent. This ensures that the enolate is generated in the presence of an excess of the electrophile, favoring acylation over self-condensation.
-
-
Use a More Reactive Acylating Agent: If the Thorpe reaction remains a problem, consider using a more electrophilic acetylating agent than ethyl acetate, such as acetic anhydride. This will react more rapidly with the nitrile enolate, outcompeting the self-condensation pathway. Note that this may require adjusting the stoichiometry, as acetic anhydride can react with two equivalents of the enolate.
Visualized Workflows and Pathways
Experimental Workflow
The following diagram outlines the recommended experimental sequence for a successful synthesis.
Caption: Recommended workflow for the synthesis of 2-(4-methoxyphenyl)-3-oxobutanenitrile.
Reaction Pathways: Desired vs. Side Reactions
This diagram illustrates the primary reaction pathways originating from the key nitrile enolate intermediate.
Caption: The desired acylation pathway versus common competing side reactions.
References
-
Kavitha, C. V., Sarala, G., Naveen, S., Anandalwar, S. M., Prasad, J. S., & Angappa, K. S. R. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266. Available from: [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]
- Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
-
Ashworth, I. W., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886–2894. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles. Request PDF. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-3-oxobutanenitrile. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved February 7, 2026, from [Link]
- Google Patents. (2003). US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles.
-
LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. Retrieved February 7, 2026, from [Link]
-
The Chemistry Net. (n.d.). Nitrile to Amide - Common Conditions. Retrieved February 7, 2026, from [Link]
-
CHEM21. (n.d.). Case Study: Carbonylative α-Arylation of β Ketonitriles. Retrieved February 7, 2026, from [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Retrieved February 7, 2026, from [Link]
-
Made EJee Chemistry. (2017). (Easy Trick)Decarboxylation of beta keto acid. YouTube. Retrieved February 7, 2026, from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved February 7, 2026, from [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved February 7, 2026, from [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
El-Sayed, R., et al. (2015). 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E, 71(Pt 4), o262. Available from: [Link]
-
Tenorio, M. J., et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Chemistry Proceedings, 12(1), 29. Available from: [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved February 7, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved February 7, 2026, from [Link]
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Technical Support Center: Optimizing Catalyst Performance in the Synthesis of 2-(4-Methoxyphenyl)-3-oxobutanenitrile
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-3-oxobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for optimizing this crucial chemical transformation. Drawing from established chemical principles and field-proven insights, this document aims to be a comprehensive resource for overcoming common experimental challenges.
Introduction to the Synthesis
The synthesis of 2-(4-Methoxyphenyl)-3-oxobutanenitrile, a valuable β-ketonitrile intermediate in medicinal chemistry and organic synthesis, is most commonly achieved through a Claisen-type condensation reaction.[1][2] This reaction involves the base-catalyzed acylation of 4-methoxyphenylacetonitrile with an acetate source, typically an ester like ethyl acetate. The choice of catalyst and reaction conditions is paramount to achieving high yield and purity, as several competing side reactions can occur.
This guide will delve into the intricacies of catalyst selection, reaction optimization, and troubleshooting common issues encountered during the synthesis.
Core Reaction and Mechanism
The fundamental transformation is the condensation of 4-methoxyphenylacetonitrile with an acetylating agent, such as ethyl acetate, in the presence of a strong base. The reaction proceeds via the formation of a nitrile-stabilized carbanion which then acts as a nucleophile.
Sources
Technical Support Center: Synthesis of Substituted Oxobutanenitriles
Introduction
Substituted β-oxobutanenitriles, also known as β-ketonitriles, are highly valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and biologically active heterocyclic compounds.[1][2] Their synthesis, however, is often plagued by challenges ranging from low yields and difficult purifications to competing side reactions. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals engaged in the synthesis of these versatile molecules. Drawing upon established chemical principles and field-proven insights, this document aims to explain the causality behind common experimental issues and offer robust, validated solutions.
Frequently Asked Questions (FAQs)
This section provides a quick overview of the most common issues encountered during the synthesis of substituted oxobutanenitriles.
Q1: Why is my yield of the target oxobutanenitrile consistently low?
A1: Low yields can stem from several factors, including incomplete reaction, degradation of the product during workup, or competing side reactions. Key areas to investigate are the choice of base, reaction temperature, and the purity of starting materials. For instance, using a base that is too strong or temperatures that are too high can lead to undesirable side reactions.[3]
Q2: What are the most common impurities I should expect?
A2: Common impurities often include unreacted starting materials, byproducts from self-condensation of the ester or nitrile, and products from the hydrolysis of the nitrile group to an amide or carboxylic acid.[1][4] The specific impurities will depend on the synthetic route chosen.
Q3: How can I avoid hydrolysis of the nitrile group during workup?
A3: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][5] To minimize hydrolysis, it is recommended to perform aqueous workup at low temperatures (e.g., using an ice bath) and to neutralize the reaction mixture carefully. If possible, an extractive workup with minimal contact time with the aqueous phase is preferable.
Q4: My reaction is not going to completion. What can I do?
A4: Incomplete conversion can be due to insufficient reactivity of the starting materials, a deactivated catalyst, or an inappropriate choice of solvent. Consider increasing the reaction time, elevating the temperature moderately, or using a more reactive acylating agent. In some cases, the addition of a phase-transfer catalyst can enhance reaction rates, especially in biphasic systems.[6]
Q5: I'm having trouble purifying my oxobutanenitrile. What are the best methods?
A5: Oxobutanenitriles are often polar compounds, which can make purification by standard column chromatography challenging.[7] Consider using a different solvent system for chromatography, or explore alternative purification techniques such as recrystallization or distillation under reduced pressure. For highly polar compounds, reverse-phase chromatography may be a viable option.
Detailed Troubleshooting Guides by Synthetic Method
This section delves into specific challenges associated with the most common synthetic routes to substituted oxobutanenitriles.
Method 1: Acylation of Substituted Acetonitriles with Esters
This is one of the most common methods, involving the deprotonation of a substituted acetonitrile followed by reaction with an ester.
Q: My reaction is giving a complex mixture of products with very little of the desired ketonitrile. What is happening?
A: This is a classic problem often caused by the high acidity of the β-ketonitrile product compared to the starting acetonitrile.[1] Once a small amount of product is formed, it is preferentially deprotonated by the base. This proton transfer quenches the reactive nitrile anion, halting the desired reaction. The deprotonated product can then potentially undergo further undesired reactions.
-
Causality: The methylene protons alpha to both a ketone and a nitrile are significantly more acidic than those alpha to only a nitrile.
-
Solution: The most effective solution is to use at least two equivalents of a strong, non-nucleophilic base (e.g., sodium amide, potassium tert-butoxide).[1] The first equivalent deprotonates the starting acetonitrile, and the second equivalent is available to deprotonate the more acidic product as it forms, allowing the initial reaction to proceed to completion.
Q: I am observing significant amounts of a byproduct that appears to be from the self-condensation of my starting ester. How can I prevent this?
A: This is likely a Claisen condensation of the ester with itself, which competes with the desired acylation of the acetonitrile.
-
Causality: The base used to deprotonate the acetonitrile can also deprotonate the α-protons of the ester, leading to self-condensation.
-
Solutions:
-
Inverse Addition: Add the ester slowly to a pre-formed solution of the deprotonated acetonitrile (the nitrile anion). This ensures that the concentration of the ester is always low, minimizing the rate of self-condensation.
-
Choice of Base: Use a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The bulkiness of LDA can favor deprotonation of the less hindered acetonitrile over the ester.
-
Method 2: Cyanation of α-Haloketones
This method involves the nucleophilic substitution of a halide (typically bromide or chloride) alpha to a ketone with a cyanide salt.
Q: My reaction is very slow and gives a low yield of the oxobutanenitrile, with a lot of unreacted α-haloketone remaining.
A: This issue often points to poor solubility of the cyanide salt in the organic solvent or insufficient nucleophilicity of the cyanide.
-
Causality: Inorganic cyanide salts like NaCN or KCN have very low solubility in many common organic solvents (e.g., acetone, THF). The reaction can only occur at the crystal surface or with the tiny amount of dissolved salt.
-
Solutions:
-
Phase-Transfer Catalysis (PTC): Add a catalytic amount of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC transports the cyanide anion from the solid or aqueous phase into the organic phase, dramatically increasing the reaction rate.[6][8]
-
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF, which can better solvate the cation of the cyanide salt, thereby increasing the concentration and reactivity of the "naked" cyanide anion.
-
Alternative Cyanide Source: Consider using trimethylsilyl cyanide (TMSCN), which is soluble in organic solvents and is a highly effective cyanide source, often used with a Lewis acid catalyst.[9][10][11]
-
Q: I am getting a significant amount of an elimination byproduct instead of the desired substitution product.
A: This is a common problem when using strongly basic cyanide sources with α-haloketones that have protons on the β-carbon.
-
Causality: The cyanide ion can act as a base, abstracting a β-proton and inducing an E2 elimination to form an α,β-unsaturated ketone.
-
Solutions:
-
Less Basic Cyanide Source: Switch to a less basic and more nucleophilic cyanide source. Trimethylsilyl cyanide (TMSCN) is an excellent choice as it is not basic.[9]
-
Control of Reaction Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the SN2 pathway, which typically has a lower activation energy than the E2 pathway.
-
Visualizations and Data
Troubleshooting Workflow for a Failing Oxobutanenitrile Synthesis
Caption: A decision tree for troubleshooting common issues in oxobutanenitrile synthesis.
Comparison of Common Cyanide Sources
| Cyanide Source | Formula | Pros | Cons | Safety Considerations |
| Sodium Cyanide | NaCN | Inexpensive, readily available. | Poorly soluble in many organic solvents, highly basic (can cause elimination). | Highly toxic. Liberates toxic HCN gas upon contact with acid.[12][13] Requires strict handling protocols.[14] |
| Potassium Cyanide | KCN | Similar to NaCN, slightly more soluble in some solvents. | Similar to NaCN. | Highly toxic. Liberates toxic HCN gas upon contact with acid. Requires strict handling protocols. |
| Trimethylsilyl Cyanide | (CH₃)₃SiCN | Soluble in organic solvents, not basic, high reactivity.[9] | More expensive, moisture-sensitive, requires a catalyst (Lewis acid or base). | Highly toxic and volatile.[15] Hydrolyzes to form HCN. Must be handled in a well-ventilated fume hood. |
Experimental Protocols
Protocol 1: Synthesis of 3-Oxo-3-phenylpropanenitrile via Acylation of Acetonitrile
This protocol is adapted from a general procedure for the acylation of nitriles using a strong base.[1]
Safety Warning: This procedure uses potassium tert-butoxide, a strong base that is corrosive and reacts violently with water. It also involves acetonitrile, which is toxic and flammable. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add potassium tert-butoxide (2.2 equivalents).
-
Solvent and Reagents: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Nitrile Addition: Slowly add acetonitrile (2.0 equivalents) dropwise to the stirred suspension.
-
Ester Addition: After stirring for 30 minutes at 0 °C, add a solution of ethyl benzoate (1.0 equivalent) in anhydrous THF (20 mL) dropwise over 20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M aqueous HCl until the pH is approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-oxo-3-phenylpropanenitrile.
Protocol 2: Synthesis of 2-Acetylbutyronitrile via Cyanation of 3-Bromo-2-pentanone with PTC
This protocol illustrates the use of phase-transfer catalysis for the cyanation of an α-haloketone.[6]
Safety Warning: This procedure uses sodium cyanide, which is a highly toxic poison. It is fatal if swallowed or inhaled and can be absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. This reaction must be performed in a certified chemical fume hood. An emergency cyanide exposure kit should be readily available.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-pentanone (1.0 equivalent), sodium cyanide (1.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Solvent: Add a mixture of dichloromethane and water (1:1, 50 mL).
-
Reaction: Heat the mixture to reflux (approximately 40 °C) with vigorous stirring for 6 hours. The vigorous stirring is crucial to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water (25 mL) and then brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Ensure the rotary evaporator is in a fume hood and consider using a trap containing bleach to scrub any potential HCN from the vacuum line.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
References
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles | Request PDF. Retrieved February 7, 2026, from [Link]
-
McCabe, D. J., & O’Duill, M. L. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2938–2946. [Link]
-
Al-Mulla, A. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(1), 1-26. [Link]
-
ResearchGate. (2023). (PDF) A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved February 7, 2026, from [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved February 7, 2026, from [Link]
-
United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved February 7, 2026, from [Link]
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Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]
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Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved February 7, 2026, from [Link]
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Taekwang. (n.d.). Sodium Cyanide. Retrieved February 7, 2026, from [Link]
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AK LECTURES. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
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Kim, S. S., Kim, D. W., & Rajagopal, G. (2004). Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide. Synthesis, 2004(02), 213–216. [Link]
- Google Patents. (n.d.). DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles.
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved February 7, 2026, from [Link]
-
Molecules. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Retrieved February 7, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved February 7, 2026, from [Link]
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Thieme E-Books & E-Journals. (n.d.). Recent Advances in the Synthesis of β-Ketonitriles. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved February 7, 2026, from [Link]
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved February 7, 2026, from [Link]
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University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved February 7, 2026, from [Link]
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Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved February 7, 2026, from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 7, 2026, from [Link]
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MDPI. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved February 7, 2026, from [Link]
-
Taylor & Francis. (n.d.). Trimethylsilyl cyanide – Knowledge and References. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF. Retrieved February 7, 2026, from [Link]
-
The Analytical Scientist. (2016). Purification of polar compounds. Retrieved February 7, 2026, from [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020). Acid-catalyzed nitrile hydrolysis. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Trimethylsilyl cyanide. Retrieved February 7, 2026, from [Link]
-
Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Retrieved February 7, 2026, from [Link]
-
Beilstein Journals. (2017). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Retrieved February 7, 2026, from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved February 7, 2026, from [Link]
-
Fu, G. C., & MacMillan, D. W. C. (2012). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society, 134(22), 9304–9307. [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved February 7, 2026, from [Link]
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how to avoid polymerization in nitrile-containing compound synthesis
A Guide to Preventing and Troubleshooting Unwanted Polymerization
Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of nitrile-containing compounds. This guide is designed to provide you with in-depth technical and practical advice to anticipate, prevent, and troubleshoot unwanted polymerization events during your experiments. Uncontrolled polymerization is a common hurdle in handling activated nitriles, such as α,β-unsaturated nitriles and cyanoacrylates, leading to yield loss, product contamination, and potential safety hazards. This resource combines theoretical understanding with field-proven protocols to ensure the integrity and success of your synthetic work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when working with polymerization-sensitive nitrile compounds.
Q1: Why are nitrile-containing compounds, especially α,β-unsaturated ones, so prone to polymerization?
A1: The strong electron-withdrawing nature of the nitrile group (–C≡N) makes the adjacent carbon-carbon double bond in α,β-unsaturated nitriles highly polarized and susceptible to both nucleophilic (anionic) and radical attack. This electronic feature significantly lowers the activation energy for polymerization, making these monomers highly reactive.[1]
Q2: What are the primary mechanisms of unwanted polymerization in nitrile synthesis?
A2: There are two predominant pathways for unintended polymerization:
-
Free-Radical Polymerization: Initiated by radicals from sources like peroxides (often present as impurities in solvents like THF or diethyl ether), light, or heat. The radical adds to the double bond, creating a new radical species that propagates the polymer chain.[2]
-
Anionic Polymerization: Initiated by nucleophiles such as bases (e.g., hydroxide ions from moisture), amines, or other basic impurities.[3] These initiators attack the electron-deficient double bond, generating a carbanion that continues the polymerization process.[4] Cyanoacrylates are particularly susceptible to anionic polymerization initiated by weak bases like water.[5]
Q3: What is a polymerization inhibitor and how does it work?
A3: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent spontaneous polymerization.[6] Inhibitors function by reacting with and deactivating the species that initiate polymerization. For instance, phenolic inhibitors like hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ) are excellent radical scavengers, terminating the free-radical chain reaction.[7][8] It is important to note that many phenolic inhibitors require the presence of oxygen to be effective.[7][9]
Q4: Do I always need to remove the inhibitor before my reaction?
A4: In most cases, yes. If your desired reaction is a polymerization, the inhibitor must be removed as it will interfere with the process. For other synthetic transformations where the nitrile group is being modified but the double bond is intended to remain, the presence of the inhibitor is often beneficial to prevent polymerization as a side reaction. However, if the inhibitor interferes with your catalyst or reagents, its removal is necessary. Purified, uninhibited monomers should be used immediately to prevent spontaneous polymerization.[2]
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This section provides a systematic approach to identifying and resolving common polymerization problems encountered during the synthesis of nitrile-containing compounds.
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Reaction mixture becomes viscous, cloudy, or forms a solid precipitate. | Uncontrolled polymerization is occurring. | 1. Immediate Action: Cool the reaction vessel in an ice bath to slow down the exothermic polymerization process. Dilute the mixture with a suitable, cool solvent to help dissipate heat. 2. Identify the Initiator: * Free-Radical: Check for peroxide contamination in solvents (especially ethers). Test with peroxide strips. Ensure the reaction is shielded from light by wrapping the flask in aluminum foil. * Anionic: Ensure all glassware is scrupulously dry. Check the purity of reagents for basic contaminants. Consider if any reagents or byproducts are basic. |
| Product discoloration (e.g., yellowing). | This is often an early sign of polymerization or degradation. | 1. Review Storage Conditions: Ensure the monomer is stored in a cool, dark place, and that the inhibitor is still active. 2. Check for Contamination: Copper and its alloys can cause discoloration and promote polymerization. Use stainless steel, carbon steel, or aluminum/magnesium for storage and handling equipment. |
| Low or no yield of the desired product, with the formation of an insoluble material. | The starting material or an intermediate has polymerized. | 1. Re-evaluate Reagent Purity: Ensure all starting materials and solvents are pure and free from polymerization initiators. 2. Optimize Reaction Conditions: * Temperature Control: Run the reaction at the lowest effective temperature. * Inhibitor Strategy: If the inhibitor was removed, consider if it can be left in. If it must be removed, ensure the uninhibited monomer is used immediately. For reactions sensitive to polymerization, consider adding a small amount of a suitable inhibitor (that doesn't interfere with the desired reaction). |
| Inconsistent results; the reaction sometimes works and sometimes polymerizes. | Variations in inhibitor removal, reagent contamination, or reaction setup. | 1. Standardize Protocols: Develop and strictly follow a standardized protocol for inhibitor removal, reagent purification, and reaction setup.[10] 2. Glassware Preparation: Ensure all glassware is thoroughly cleaned, dried, and, if necessary, acid-washed to remove any basic residues.[5] |
Key Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (MEHQ, HQ) Prior to Reaction
Phenolic inhibitors are commonly removed by column chromatography or basic extraction.
Method A: Column Chromatography (Preferred for safety at lab scale)
This is an effective and relatively safe method for removing phenolic inhibitors at room temperature.[2]
-
Materials:
-
Inhibited monomer (e.g., acrylonitrile)
-
Basic alumina
-
Glass column with a stopcock
-
Cotton or glass wool
-
Collection flask
-
-
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (optional, for better packing).
-
Fill the column with basic alumina. The amount will depend on the quantity of monomer to be purified; a general rule is to use a column with a diameter of approximately 4 cm and a height of about 8 cm of alumina for 100 mL of monomer.[11]
-
Gently tap the column to ensure even packing.
-
Carefully add the inhibited monomer to the top of the column.
-
Allow the monomer to pass through the alumina under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Crucially, use the purified monomer immediately. [2]
-
Method B: Washing with Base
This method utilizes the acidic nature of phenolic inhibitors to form a water-soluble salt.
-
Materials:
-
Inhibited monomer
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
Place the inhibited monomer in a separatory funnel.
-
Add an equal volume of the aqueous NaOH solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of the inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the washing process two more times with fresh NaOH solution.
-
Wash the organic layer with distilled water to remove any residual NaOH.
-
Drain the organic layer into a clean, dry flask and dry it over a suitable drying agent.
-
Filter or decant the purified monomer.
-
Use the purified monomer immediately.
-
Protocol 2: Inhibiting Anionic Polymerization of Cyanoacrylates
Cyanoacrylates are highly susceptible to anionic polymerization. Their synthesis and storage require the presence of anionic polymerization inhibitors.
-
Inhibitors: Strong acids are effective inhibitors of anionic polymerization.[12] Examples include:
-
General Procedure for Inhibition:
-
During the synthesis of cyanoacrylate monomers, an acidic gas like SO₂ is often passed through the reaction mixture to act as a process stabilizer.[12]
-
For storage, a small amount of a strong acid is added to the purified monomer. The concentration needs to be carefully controlled, as excessive acidity can lead to hydrolysis of the ester group.[5]
-
It is also crucial to store cyanoacrylates in a dry environment, as moisture can initiate anionic polymerization.
-
Visualization of Polymerization and Inhibition Mechanisms
The following diagrams illustrate the key chemical processes involved in the polymerization of nitrile-containing compounds and the mechanisms of inhibition.
Caption: Free-Radical Polymerization and Inhibition Pathway.
Caption: Anionic Polymerization and Inhibition Pathway.
References
- Applied Analytics. (n.d.). Acrylonitrile Chemical Analysis.
-
Zia, K. M., Tabasum, S., Nasif, O., & Sultan, N. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 513. [Link]
- Google Patents. (1980). Anionic polymerization inhibitor for cyanoacrylate adhesives (U.S.
-
ResearchGate. (2018). How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation?. [Link]
- Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide.
-
Bao, H., et al. (2021). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science, 12(10), 3437-3444. [Link]
-
ResearchGate. (2015). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. [Link]
- Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis.
- Google Patents. (1972). Polymerization inhibitors for vinyl monomers and unsaturated polyesters (U.S.
-
ResearchGate. (2015). Industrial manufacturing process of Acrylonitrile. [Link]
-
Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(1), 45-56. [Link]
-
European Patent Office. (1983). Purification of acrylonitrile (EP 0024788 B1). [Link]
-
ResearchGate. (2021). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. [Link]
-
Semwal, P., et al. (2021). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]
- Nufarm. (n.d.). Polymerization Inhibitors for Acrylonitrile.
-
ResearchGate. (2023). An overview of synthetic modification of nitrile group in polymers and applications. [Link]
-
Al-Bonayan, A. M. (2023). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. American Journal of Analytical Chemistry, 14(10), 435-446. [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
-
ACS Publications. (2024). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. [Link]
- Bureau of Indian Standards. (2023).
-
ACS Publications. (2021). Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction. [Link]
- MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. (n.d.).
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - A simple one-step sonochemical route towards functional hairy polymer nanoparticles. [Link]
-
Semwal, P., et al. (2021). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]
-
MDPI. (2022). Acrylonitrile–Acrylic Acid Copolymer Ultrafiltration Membranes for Selective Asphaltene Removal from Crude Oil. [Link]
-
Keddie, D. J. (2014). Radical Polymerisation of Alkyl 2-Cyanoacrylates. Polymers, 6(5), 1474-1494. [Link]
-
ResearchGate. (2021). Strategies for the synthesis of α,β-unsaturated nitriles from.... [Link]
-
Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7912-7937. [Link]
-
PMC. (2022). Comparison of the efficacy of Hydroquinone cream versus Hydroquinone cream plus Danggui Shaoyao powder in the treatment of melasma. [Link]
- Google Patents. (2002). Polymerization inhibitor for vinyl-containing materials (U.S.
-
NC State University Libraries. (n.d.). Chapter 31 – Synthetic Polymers Solutions to Problems – Student Solutions Manual for Organic Chemistry. [Link]
-
Sustainability Dictionary. (2025). Free Radical Scavenging. [Link]
- Google Patents. (1961). Process for purifying acrylonitrile (U.S.
- BenchChem. (n.d.). Preventing polymerization of acrylonitrile derivatives during reaction.
-
Occupational Safety and Health Administration. (n.d.). 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile. [Link]
- Anionic Vinyl Polymerization. (n.d.).
-
ACS Publications. (2024). Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols. [Link]
- What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. (2025).
-
ResearchGate. (2015). The Reactions of Nitrile-containing Polymers. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
- Anionic Polymeriz
-
YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. [Link]
- Google Patents. (2006). Method for reducing mehq content in acrylic acid (U.S.
-
Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer. [Link]
-
ResearchGate. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. [Link]
-
Journal of Chemical Health Risks. (2024). A Randomized Controlled Study - Comparing the Safety and Efficacy of Topical 5% Methimazole Versus Topical 4% Hydroquinone in the Treatment of Melasma. [Link]
-
Polymer Science Learning Center. (n.d.). Anionic vinyl polymerization. [Link]
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Validation & Comparative
Structural Validation of 2-(4-Methoxyphenyl)-3-oxobutanenitrile: A Comparative Technical Guide
The following guide provides a rigorous, comparative technical analysis for the structural validation of 2-(4-Methoxyphenyl)-3-oxobutanenitrile , focusing on the superiority of Single Crystal X-ray Diffraction (SC-XRD) over solution-phase alternatives for resolving tautomeric and stereochemical ambiguities.
Executive Summary: The Tautomeric Challenge
For researchers developing pharmaceutical intermediates or agrochemicals, 2-(4-Methoxyphenyl)-3-oxobutanenitrile (C
While solution-phase methods like NMR and HPLC are standard for purity assessment, they often fail to provide a definitive static structural model due to rapid proton exchange and solvent-dependent conformational averaging. Single Crystal X-ray Diffraction (SC-XRD) stands as the only analytical technique capable of providing an unambiguous, atomic-resolution snapshot of the molecule's preferred solid-state conformation, defining precise bond lengths that distinguish C=O (keto) from C–OH (enol) functionalities.
This guide outlines the validation workflow, comparing SC-XRD against NMR/IR/MS, and provides a validated protocol for crystallization and refinement.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the performance of SC-XRD against standard characterization techniques for this specific class of compounds.
| Feature | SC-XRD (Gold Standard) | FT-IR Spectroscopy | Mass Spectrometry (HRMS) | |
| Primary Output | 3D Atomic Coordinates & Packing | Chemical Shift ( | Functional Group Vibrations | Molecular Formula / Fragmentation |
| Tautomer ID | Definitive (via bond lengths) | Ambiguous (solvent dependent, often averaged) | Indicative (C=O vs OH stretch overlap) | None (Ionization alters state) |
| Stereochemistry | Absolute Configuration (if chiral) | Relative (NOE), requires complex analysis | No | No |
| Sample State | Solid (Single Crystal) | Solution (Dynamic equilibrium) | Solid/Liquid | Gas Phase (Ionized) |
| Data Ambiguity | Low ( | High (Broadening due to exchange) | Medium (H-bonding shifts peaks) | Low (for mass only) |
Why Alternatives Fail for -Ketonitriles
-
NMR Limitations: In solvents like CDCl
or DMSO- , -ketonitriles often show complex spectra due to keto-enol tautomerism. The acidic proton at the -position (between the nitrile and carbonyl) exchanges rapidly, often disappearing or broadening significantly, making integration unreliable. -
IR Limitations: Intramolecular hydrogen bonding (common in the enol form) can shift the carbonyl stretch to lower frequencies, causing confusion with other functional groups or overlapping with the nitrile stretch region.
Technical Deep Dive: The Crystallographic Argument
To validate the structure of 2-(4-Methoxyphenyl)-3-oxobutanenitrile, one must look for specific crystallographic markers. The distinction between the keto and enol forms is mathematical, based on bond geometries derived from the diffraction pattern.
The "Smoking Gun" Markers
-
Bond Length Analysis:
-
Keto Form: The C2–C3 bond (linking the
-carbon to the carbonyl) will be a single bond (~1.50 Å), and the C3=O bond will be a double bond (~1.21 Å). -
Enol Form: The C2=C3 bond shortens to a double bond character (~1.34–1.40 Å), while the C3–O bond lengthens to a single bond character (~1.36 Å).
-
-
Intramolecular Hydrogen Bonding:
-
The enol form is often stabilized by a six-membered ring involving a hydrogen bond between the enolic hydroxyl and the nitrile nitrogen (or the methoxy oxygen, depending on rotation). SC-XRD can locate the electron density of this specific proton (
), confirming the tautomer.
-
-
Packing Interactions:
-
The 4-methoxyphenyl group typically drives packing via
- stacking or C-H... interactions, which are clearly resolved in the crystal lattice.
-
Experimental Protocol: Validation Workflow
This protocol is designed to grow diffraction-quality crystals and process the data to rigorous publication standards.
Phase 1: Crystallization (The Critical Step)
-
Solvent System: Ethyl Acetate : Hexane (1:[2]1) or Ethanol (Absolute).[2]
-
Procedure:
-
Dissolve 50 mg of pure 2-(4-Methoxyphenyl)-3-oxobutanenitrile in 2 mL of warm Ethyl Acetate.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -
Add Hexane dropwise until slight turbidity persists, then add 1 drop of Ethyl Acetate to clear.
-
Cover vial with Parafilm, poke 3-4 small holes, and store in a vibration-free dark environment at 20°C.
-
Target: Colorless blocks or prisms appearing within 24-72 hours.
-
Phase 2: Data Collection & Refinement[2][4]
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Mo-K
( Å) or Cu-K (better for absolute configuration if chiral, though this molecule is likely planar/racemic in packing unless chirally resolved). -
Temperature: 100 K (Cryostream) to reduce thermal motion and improve resolution.
-
Refinement Strategy (SHELXL/OLEX2):
-
Solve: Use Intrinsic Phasing (SHELXT).
-
Refine: Full-matrix least-squares on
. -
H-atoms: Locate the enolic/acidic proton from the Difference Fourier Map. Do not constrain it geometrically if possible; refining its coordinates validates the enol state.
-
Validation Check: Ensure
and Goodness of Fit (GooF) is close to 1.0.
-
Visualizations
Diagram 1: Structural Validation Logic Flow
This decision tree illustrates why a researcher should escalate from NMR to XRD for this specific compound.
Caption: Decision workflow prioritizing SC-XRD when NMR data exhibits tautomeric ambiguity.
Diagram 2: Tautomer Identification via Bond Metrics
This diagram details the specific crystallographic measurements used to distinguish the Keto form from the Enol form.
Caption: Quantitative bond length criteria used to unambiguously assign the tautomeric state in the crystal lattice.
References
-
BenchChem. Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. (Context on synthesis and characterization of methoxy-phenyl acetonitriles).
-
National Institutes of Health (PMC). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (General validation standards for small molecules).
-
ResearchGate. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (Detailed analysis of NMR limitations in beta-dicarbonyls).
-
IUCr (Acta Crystallographica). Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. (Structural analog providing reference bond lengths for acrylonitrile derivatives).
-
MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (Validation methodologies for crystalline solids).
Sources
Comparative Guide: Alternative Reagents for the Synthesis of Aryl-3-Oxobutanenitriles
Executive Summary & Scope
Aryl-3-oxobutanenitriles (and their close analogs, aryl-3-oxopropanenitriles/benzoylacetonitriles) are critical scaffolds in drug discovery, serving as precursors for 5-membered heterocycles (pyrazoles, isoxazoles) and fused aromatic systems.
While the classical synthesis relies on the condensation of carboxylic acid derivatives with acetonitrile anions using Sodium Hydride (NaH) , this method poses significant safety and scalability challenges. This guide evaluates modern, field-proven alternatives, specifically focusing on Potassium tert-butoxide (KOtBu) as a superior "green" reagent and Lithium Hexamethyldisilazide (LiHMDS) for kinetically sensitive substrates.
Nomenclature Note: The term "aryl-3-oxobutanenitrile" strictly refers to an acetoacetonitrile backbone with an aryl substituent (e.g., 2-aryl-3-oxobutanenitrile). However, in medicinal chemistry, this term is often used interchangeably with 3-aryl-3-oxopropanenitriles (benzoylacetonitriles). This guide covers reagents applicable to the formation of the core
Mechanistic Foundation
The synthesis involves a Claisen-type condensation.[6] The choice of reagent is dictated by the competition between C-acylation (desired) and O-acylation (undesired), as well as the pKa differential between the nitrile source (
Reaction Pathway Visualization
The following diagram outlines the mechanistic pathway and the critical decision points for reagent selection.
Figure 1: Mechanistic pathway for
Comparative Analysis of Reagents
The Modern Standard: Potassium tert-Butoxide (KOtBu)
Verdict: Best for general synthesis, scalability, and "green" chemistry compliance.
Historically, NaH was required to deprotonate acetonitrile (pKa ~25). However, recent process chemistry optimizations have demonstrated that KOtBu (pKa ~17 in tBuOH, but higher in THF) is sufficient to drive the equilibrium, especially when the product precipitates or is trapped.
-
Mechanism of Action: KOtBu generates the acetonitrile anion in situ. While theoretically less basic than NaH, the reaction is driven forward by the formation of the stable enolate salt of the product.
-
Key Advantage: It operates at ambient temperature (or mild heating), avoiding the reflux conditions required for alkoxides like NaOEt. It eliminates the hydrogen gas evolution associated with NaH.
-
Green Score: High. KOtBu is available as a solution in THF, reducing handling risks.
The Precision Tool: Lithium Hexamethyldisilazide (LiHMDS)
Verdict: Best for complex substrates with base-sensitive functional groups (e.g., epoxides, chiral centers).
-
Mechanism: LiHMDS is a non-nucleophilic, bulky strong base. It allows for kinetic deprotonation at low temperatures (-78°C).
-
Key Advantage: It suppresses side reactions like ester hydrolysis or self-condensation of the nitrile.
-
Trade-off: High cost and requires strict cryogenic conditions.
The Classical Route: Sodium Hydride (NaH)
Verdict: Obsolete for routine synthesis; reserved for recalcitrant substrates.
-
Mechanism: Irreversible deprotonation with release of
. -
Disadvantages: Requires handling of pyrophoric solids, high reaction temperatures (often reflux in toluene), and rigorous anhydrous conditions.
Performance Data Summary
| Feature | KOtBu / THF (Recommended) | LiHMDS / THF | NaH / Toluene |
| Yield (Avg) | 85 - 95% | 70 - 85% | 50 - 75% |
| Temp | 20°C - 40°C | -78°C | 80°C - 110°C |
| Reaction Time | 0.5 - 2 h | 1 - 3 h | 4 - 12 h |
| Safety Profile | Moderate (Corrosive) | High (Pyrophoric/Cryo) | Low (H2 Evolution) |
| Scalability | Excellent | Poor (Cooling cost) | Moderate |
| Atom Economy | High | Low | Moderate |
Decision Framework for Method Selection
Use the following logic flow to select the appropriate reagent for your specific aryl substrate.
Figure 2: Reagent selection decision tree based on substrate sensitivity and scale.
Experimental Protocols
Protocol A: Optimized KOtBu Method (Recommended)
Adapted for high-throughput and process safety.
Reagents:
-
Aryl Ester (1.0 equiv)[7]
-
Acetonitrile (1.2 equiv) — Acts as both reactant and co-solvent
-
Potassium tert-butoxide (KOtBu) (1.5 - 2.0 equiv, 1M in THF)
-
Solvent: Anhydrous THF
Procedure:
-
Preparation: Charge a flame-dried reaction vessel with the Aryl Ester (10 mmol) and anhydrous THF (30 mL) under
atmosphere. -
Activation: Add Acetonitrile (12 mmol) to the solution.
-
Addition: Add the KOtBu solution dropwise over 10 minutes at room temperature (20–25°C). Note: A mild exotherm may occur.
-
Reaction: Stir the mixture at ambient temperature for 30–60 minutes. Monitor by TLC or HPLC. The solution typically turns from clear to a yellow/orange suspension (enolate formation).
-
Quench: Cool to 0°C. Slowly add 1M HCl (aq) until pH ~2–3.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).
Self-Validation Check:
-
Visual Cue: The reaction mixture must become heterogeneous (precipitate forms) or change color significantly upon base addition. If it remains clear, moisture may have quenched the base.
Protocol B: Low-Temperature LiHMDS Method
For sensitive substrates.
Reagents:
-
Aryl Ester (1.0 equiv)[7]
-
Acetonitrile (1.1 equiv)
-
LiHMDS (2.2 equiv, 1M in THF)
Procedure:
-
Deprotonation: Cool a solution of Acetonitrile in THF to -78°C. Add LiHMDS dropwise. Stir for 30 mins to form the lithiated nitrile.
-
Acylation: Add the Aryl Ester (dissolved in minimal THF) slowly to the cold nitrile anion solution.
-
Completion: Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Quench with saturated
solution.
References
-
Pienaar, D. P., et al. (2019). "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones."[2][3] Beilstein Journal of Organic Chemistry, 15, 2930–2935.[3] Link
-
Kim, B. R., et al. (2013).[6][7] "Efficient Synthesis of β-Ketonitriles via the Reaction of Esters with Acetonitrile Using Potassium tert-Butoxide." Tetrahedron, 69(48), 10331-10336.[7] Link
-
Kiyokawa, K., et al. (2017). "Recent Advances in the Synthesis of β-Ketonitriles." Synthesis, 49, 2603-2616. Link
-
Ji, Y., et al. (2006).[4][6] "Practical Synthesis of Benzoylacetonitriles." Synthetic Communications, 36, 3069. Link
Sources
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- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Investigating the Biological Activity of 2-(4-Methoxyphenyl)-3-oxobutanenitrile and Its Structural Analogs
For researchers and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The compound 2-(4-Methoxyphenyl)-3-oxobutanenitrile, a member of the α-cyanoketone family, represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive framework for systematically evaluating its biological potential by comparing it with rationally designed structural analogs. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Introduction: The Scientific Rationale
The core structure, 2-(4-Methoxyphenyl)-3-oxobutanenitrile, combines several pharmacologically relevant features:
-
α-Cyanoketone Moiety: This functional group is a known Michael acceptor and can participate in various chemical reactions, including forming hydrogen bonds, which may be crucial for interacting with biological targets.[1] Its reactivity makes it a candidate for enzyme inhibition or covalent modification of target proteins.
-
4-Methoxyphenyl Group: The methoxy substitution on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Such modifications are known to impact biological activity.[2] For instance, methoxy groups on aromatic rings are features in many potent anticancer agents, such as Combretastatin A-4.[3]
-
Acetonitrile Backbone: Nitrile-containing compounds are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4][5]
Given this structural makeup, the most probable biological activities to investigate are anticancer (cytotoxic) and antimicrobial effects. This guide will focus on establishing a robust, comparative workflow to test these hypotheses.
Designing the Comparative Study: Selection of Structural Analogs
A systematic exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical structure dictates biological function.[6][7] To this end, we propose the synthesis and evaluation of a focused library of analogs of our lead compound (Compound 1). The design of these analogs aims to probe the importance of each key structural feature.
Table 1: Proposed Structural Analogs for SAR Study
| Compound ID | Structure | Rationale for Inclusion |
| 1 (Lead) | 2-(4-Methoxyphenyl)-3-oxobutanenitrile | The core molecule for investigation. |
| 2 | 2-(Phenyl)-3-oxobutanenitrile | To assess the contribution of the 4-methoxy group to overall activity. |
| 3 | 2-(4-Hydroxyphenyl)-3-oxobutanenitrile | To evaluate the effect of a hydrogen-bond donating group at the 4-position. |
| 4 | 2-(4-Chlorophenyl)-3-oxobutanenitrile | To probe the influence of an electron-withdrawing group on the phenyl ring. |
| 5 | 2-(3,4,5-Trimethoxyphenyl)-3-oxobutanenitrile | Inspired by potent anticancer agents like Combretastatin A-4, this analog explores the effect of multiple methoxy groups.[3] |
| 6 | 3-(4-Methoxyphenyl)-2-cyano-3-oxopropanamide | To investigate the impact of replacing the terminal methyl ketone with a primary amide, altering polarity and hydrogen bonding capacity. |
This selection of analogs provides a logical progression for dissecting the molecule's SAR. By systematically altering the phenyl ring substitution and the ketone moiety, we can gain valuable insights into the structural requirements for biological activity.
Experimental Workflows for Biological Evaluation
To ensure data is reliable and comparable, standardized and validated assays are paramount. Below are detailed protocols for assessing the cytotoxic and antimicrobial activities of the compound library.
Anticancer Activity Assessment
A primary hypothesis is that these compounds may exhibit cytotoxicity against cancer cell lines. We will employ a tiered approach, starting with a general cell viability assay and progressing to a more specific assay to probe the mechanism of cell death.
The following diagram outlines the workflow for assessing the anticancer properties of the compounds.
Caption: Workflow for anticancer activity screening and preliminary mechanism of action studies.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (1-6) and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Should a compound show significant cytotoxicity, it is crucial to determine if it induces apoptosis (programmed cell death). Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[11]
-
Cell Treatment: Plate and treat cells with the compounds at their respective IC50 concentrations for 24 hours, as described in the MTT protocol.
-
Reagent Addition: Use a commercial Caspase-Glo® 3/7 Assay kit. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.[11]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the untreated control indicates activation of caspase-3/7, suggesting an apoptotic mechanism of cell death.[12]
Antimicrobial Activity Assessment
The presence of the nitrile group and the heterocyclic-like nature of the core structure suggest potential antimicrobial activity.[13][14] We will determine the Minimum Inhibitory Concentration (MIC) for each compound against representative Gram-positive and Gram-negative bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compounds.
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB).[17]
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]
Data Presentation and Interpretation
For a clear comparison, the biological data should be summarized in a tabular format.
Table 2: Hypothetical Biological Activity Data Summary
| Compound ID | 4-Position Substituent | IC50 (µM) vs. MCF-7 | Caspase-3/7 Activation (Fold Change) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | -OCH3 | Data | Data | Data | Data |
| 2 | -H | Data | Data | Data | Data |
| 3 | -OH | Data | Data | Data | Data |
| 4 | -Cl | Data | Data | Data | Data |
| 5 | -OCH3 (3,4,5) | Data | Data | Data | Data |
| 6 | -OCH3 (Amide) | Data | Data | Data | Data |
| Doxorubicin | N/A | Data | Data | N/A | N/A |
| Ciprofloxacin | N/A | N/A | N/A | Data | Data |
Conclusion and Future Directions
This guide provides a foundational strategy for the initial biological characterization of 2-(4-Methoxyphenyl)-3-oxobutanenitrile and its analogs. The proposed experiments are designed to yield robust, comparable data that will facilitate the identification of promising lead compounds. Positive results from these initial screens would warrant further investigation, including:
-
Broadening the Scope: Testing against a wider panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: For potent anticancer compounds, further studies could include cell cycle analysis and target identification. For promising antimicrobials, time-kill kinetics and resistance studies would be the next logical steps.
-
In Vivo Efficacy: The most promising compounds should be advanced to animal models to assess their efficacy and safety in a living organism.
By following this systematic and evidence-based approach, researchers can efficiently navigate the early stages of drug discovery and unlock the therapeutic potential of this novel chemical class.
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A Senior Application Scientist's Guide to 2-(4-Methoxyphenyl)-3-oxobutanenitrile: A Comparative Analysis for Drug Discovery Professionals
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of success. Among the myriad of choices, β-ketonitriles stand out as exceptionally versatile intermediates, prized for their utility in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents.[1] This guide provides an in-depth technical analysis of a particularly promising member of this class: 2-(4-Methoxyphenyl)-3-oxobutanenitrile.
Herein, we will dissect the identity of this compound, explore its synthesis with a critical eye on efficiency and purity, and, most importantly, present a comparative analysis of its performance against structurally similar alternatives. This guide is designed to move beyond a simple recitation of facts, offering instead a field-proven perspective on the causal relationships between molecular structure, synthetic accessibility, and potential biological efficacy.
Core Identity and Physicochemical Landscape of 2-(4-Methoxyphenyl)-3-oxobutanenitrile
Before delving into comparative performance, a thorough understanding of the target molecule is paramount. 2-(4-Methoxyphenyl)-3-oxobutanenitrile is a member of the α-aryl-β-ketonitrile family, characterized by a central butanenitrile backbone with a methoxy-substituted phenyl group at the α-position and a ketone at the β-position.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | PubChem CID: 224017[2] |
| CAS Number | 63895-78-3 | PubChem CID: 224017[2] |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem CID: 224017[2] |
| Molecular Weight | 189.21 g/mol | PubChem CID: 224017[2] |
| SMILES | CC(=O)C(C#N)C1=CC=C(C=C1)OC | PubChem CID: 224017[2] |
The presence of the 4-methoxy group, an electron-donating substituent, on the phenyl ring is a key feature that influences the molecule's electronic properties and, consequently, its reactivity and potential biological interactions. This will be a central theme in our comparative analysis.
Synthesis and Characterization: A Protocol Rooted in Self-Validation
The synthesis of β-ketonitriles can be approached through several established methodologies, with the Claisen condensation and the Blaise reaction being prominent examples.[1][3] For the purposes of this guide, we will focus on a modified Claisen condensation, a robust and widely applicable method for this class of compounds. The protocol provided below is a synthesis of best practices, designed for reproducibility and high purity of the final product.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-3-oxobutanenitrile via Claisen Condensation
This protocol is adapted from established procedures for the synthesis of related β-ketonitriles.
Materials:
-
4-Methoxyphenylacetonitrile
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve 4-methoxyphenylacetonitrile (1 equivalent) in anhydrous diethyl ether.
-
Base Addition: Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol and add it dropwise to the stirred solution of 4-methoxyphenylacetonitrile at room temperature.
-
Acylation: Following the complete addition of the base, add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(4-Methoxyphenyl)-3-oxobutanenitrile.
Expected Yield and Purity Assessment
Based on literature for similar β-ketonitrile syntheses, the expected yield for this reaction is in the range of 70-85%. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.
Spectral Characterization
The identity of the synthesized 2-(4-Methoxyphenyl)-3-oxobutanenitrile must be unequivocally confirmed through a suite of spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the acetyl protons, a singlet for the methoxy protons, a multiplet for the aromatic protons, and a signal for the α-proton.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbonyl carbon, the nitrile carbon, the carbons of the phenyl ring, the methoxy carbon, and the acetyl methyl carbon.
-
IR (KBr, cm⁻¹): Characteristic absorption bands should be observed for the nitrile group (C≡N) around 2200-2260 cm⁻¹ and the ketone carbonyl group (C=O) around 1700-1725 cm⁻¹.[4]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
Comparative Analysis: Performance Against Key Alternatives
The true value of a molecular scaffold is best understood in the context of its peers. In this section, we will compare 2-(4-Methoxyphenyl)-3-oxobutanenitrile with two key alternatives: the unsubstituted parent compound, 2-Phenyl-3-oxobutanenitrile, and an analog bearing an electron-withdrawing group, 2-(4-Chlorophenyl)-3-oxobutanenitrile.
The Impact of Aryl Substitution on Synthetic Yield
The electronic nature of the substituent on the phenyl ring can significantly influence the acidity of the α-proton of the starting arylacetonitrile, which in turn affects the ease of enolate formation and the overall yield of the Claisen condensation.
| Compound | Aryl Substituent | Electronic Effect | Expected Relative Yield | Rationale |
| 2-(4-Methoxyphenyl)-3-oxobutanenitrile | -OCH₃ | Electron-donating | High | The methoxy group donates electron density to the ring, which can slightly destabilize the carbanion, but this effect is often outweighed by the overall reactivity of the starting material. |
| 2-Phenyl-3-oxobutanenitrile | -H | Neutral | Moderate to High | The baseline for comparison. |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | -Cl | Electron-withdrawing | High | The chloro group inductively withdraws electron density, increasing the acidity of the α-proton and facilitating enolate formation, which can lead to higher yields.[5] |
Note: The expected relative yields are based on general principles of organic chemistry and may vary depending on specific reaction conditions.
Biological Activity: A Tale of Two Electronic Effects
The substituent on the aryl ring not only influences the synthesis but also plays a crucial role in the biological activity of the resulting β-ketonitrile. These compounds are often explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]
Anticancer Activity:
While specific cytotoxicity data for 2-(4-Methoxyphenyl)-3-oxobutanenitrile is limited, studies on related chalcone derivatives (which share the methoxyphenyl moiety) have shown promising activity against various cancer cell lines. For instance, certain methoxy-substituted chalcones have demonstrated cytotoxic effects against breast cancer cells.[6]
To provide a comparative context, we can look at the activity of related compounds:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Methoxy-4'-amino chalcone derivatives | K562 (Leukemia) | Varies by derivative | [7] |
| Methoxy-4'-amino chalcone derivatives | HL-60 (Leukemia) | Varies by derivative | [7] |
The presence of a methoxy group can enhance lipophilicity, potentially improving cell membrane permeability and leading to increased intracellular concentrations.
Anti-inflammatory Activity:
Compounds containing the 2-methoxy-4-vinylphenol scaffold, structurally related to our target molecule, have been shown to possess anti-inflammatory properties.[8] This activity is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. For example, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol has been shown to inhibit nitric oxide and prostaglandin E2 production in LPS-stimulated macrophages.[9]
Antimicrobial Activity:
Natural methoxyphenol compounds have a known history of antimicrobial activity against foodborne pathogens and spoilage bacteria.[10] This suggests that 2-(4-Methoxyphenyl)-3-oxobutanenitrile could also exhibit antimicrobial properties, a valuable attribute in the development of new therapeutic agents.
Visualizing the Synthetic Pathway and a Key Mechanistic Step
To further clarify the concepts discussed, the following diagrams illustrate the overall synthetic workflow and a key mechanistic aspect of the Claisen condensation.
Caption: A generalized workflow for the synthesis and purification of 2-(4-Methoxyphenyl)-3-oxobutanenitrile.
Caption: Key mechanistic steps of the Claisen condensation for the synthesis of the target molecule.
Conclusion and Future Outlook
2-(4-Methoxyphenyl)-3-oxobutanenitrile represents a valuable and highly functionalized building block for drug discovery and medicinal chemistry. Its synthesis via Claisen condensation is a reliable method, and the presence of the electron-donating methoxy group offers potential advantages in terms of biological activity, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial applications.
The comparative analysis with its unsubstituted and electron-withdrawn counterparts underscores the critical role of aryl substitution in fine-tuning both synthetic accessibility and pharmacological properties. Future research should focus on a more direct and quantitative comparison of the biological activities of these analogs to establish clear structure-activity relationships. Furthermore, exploring the derivatization of the ketone and nitrile functionalities of 2-(4-Methoxyphenyl)-3-oxobutanenitrile will undoubtedly open new avenues for the development of novel therapeutic agents.
This guide, by providing a comprehensive overview and a critical comparison, aims to empower researchers to make informed decisions in the strategic selection and utilization of this promising molecular scaffold.
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The Strategic Advantage of 2-(4-Methoxyphenyl)-3-oxobutanenitrile: A Comparative Guide for Synthetic Chemists
In the landscape of modern organic synthesis, the choice of building blocks is a critical determinant of efficiency, novelty, and the overall success of a synthetic campaign. Among the vast arsenal of molecular scaffolds available to researchers, β-ketonitriles stand out for their exceptional versatility, serving as pivotal intermediates in the construction of complex heterocycles and pharmacologically active agents.[1] This guide provides an in-depth technical analysis of a particularly valuable member of this class: 2-(4-Methoxyphenyl)-3-oxobutanenitrile . We will explore the distinct advantages this reagent offers over alternative building blocks, supported by mechanistic rationale and comparative data, to inform its strategic deployment in research, particularly within drug discovery and development.
The Architectural Value: Unpacking the Functionality of 2-(4-Methoxyphenyl)-3-oxobutanenitrile
The power of 2-(4-Methoxyphenyl)-3-oxobutanenitrile lies in the synergistic interplay of its three core functional components: the nitrile group, the β-carbonyl, and the α-aryl substituent.
-
The 4-Methoxyphenyl Group: This is not merely a sterically bulky aryl group. The methoxy substituent at the para position is a strong electron-donating group (EDG) via resonance. This electronic feature modulates the reactivity of the entire molecule. It enhances the electron density of the phenyl ring, making it more susceptible to electrophilic aromatic substitution and influencing its orientation. Furthermore, the 4-methoxyphenyl moiety is a common feature in a wide array of biologically active molecules and natural products, making this building block a direct and valuable precursor for pharmaceutical development.[2]
-
The β-Ketonitrile Core: This 1,3-dicarbonyl equivalent is a linchpin for a multitude of classical and novel synthetic transformations. The acidic α-proton, situated between two electron-withdrawing groups, is readily deprotonated, creating a stabilized carbanion that can act as a potent nucleophile. The dual functionality of the keto and nitrile groups provides orthogonal handles for sequential reactions, enabling the rapid assembly of molecular complexity. Such bifunctional intermediates are crucial for synthesizing biologically active heterocycles like pyridazine derivatives.[3]
Comparative Analysis: Performance Against Alternative Building Blocks
The advantages of 2-(4-Methoxyphenyl)-3-oxobutanenitrile become most apparent when compared directly with other commonly used synthetic intermediates.
| Building Block | Structure | Key Advantages of 2-(4-Methoxyphenyl)-3-oxobutanenitrile |
| Acetoacetonitrile | ![]() | Direct Aryl Incorporation: Provides a pre-installed, electronically activated aryl group, saving synthetic steps and avoiding potentially harsh arylation conditions. The 4-methoxyphenyl group is a privileged scaffold in medicinal chemistry. |
| Ethyl Acetoacetate | ![]() | Enhanced Heterocycle Synthesis: The nitrile group is a superior synthon for many nitrogen-containing heterocycles (e.g., pyridines, pyrimidines) compared to an ester. It can be readily transformed into an amine or participate directly in cyclization reactions.[4] |
| (4-Methoxyphenyl)acetonitrile | ![]() | Pre-functionalized for Cyclization: The presence of the β-keto group eliminates the need for a separate acylation step, which often requires strong bases (e.g., NaH, LDA) and can lead to side reactions.[1] This streamlines the synthesis of target molecules. |
| 2-Phenyl-3-oxobutanenitrile | ![]() | Modulated Reactivity & Bio-relevance: The electron-donating methoxy group alters the acidity of the α-proton and the nucleophilicity of the aryl ring, offering different reactivity profiles. The 4-methoxyphenyl moiety is often preferred over an unsubstituted phenyl ring for improved pharmacokinetic properties in drug candidates. |
Synthetic Versatility: A Hub for Molecular Diversity
The true power of 2-(4-Methoxyphenyl)-3-oxobutanenitrile is its capacity to serve as a central hub for generating a diverse range of complex molecules, particularly heterocyclic systems that form the core of many pharmaceuticals.
Caption: Reaction pathways accessible from 2-(4-Methoxyphenyl)-3-oxobutanenitrile.
Experimental Protocol: Synthesis of a Substituted Pyridazinone
This protocol demonstrates the utility of 2-(4-Methoxyphenyl)-3-oxobutanenitrile in a robust and self-validating heterocyclic synthesis. The formation of the crystalline pyridazinone product serves as a direct validation of the starting material's integrity and reactivity.
Objective: To synthesize 6-(4-methoxyphenyl)-5-methyl-2H-pyridazin-3-one, a scaffold with potential biological activity.
Materials:
-
2-(4-Methoxyphenyl)-3-oxobutanenitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-Methoxyphenyl)-3-oxobutanenitrile (e.g., 5.0 g, 26.4 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL) to dissolve the starting material. Gentle warming may be required.
-
Reagent Addition: Add a few drops of glacial acetic acid (approx. 0.5 mL) to the solution. Subsequently, add hydrazine hydrate (e.g., 1.59 g, 31.7 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate. The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure until a solid begins to crash out.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted hydrazine and impurities.
-
Drying and Characterization: Dry the purified solid in a vacuum oven at 50 °C overnight. The final product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Experimental workflow for pyridazinone synthesis.
Case Study: Relevance in Regenerative Medicine
The strategic importance of the (4-methoxyphenyl)acetonitrile scaffold is underscored by recent breakthroughs in regenerative medicine. Studies have identified derivatives like 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile as potent inducers of Oct3/4, a key transcription factor for generating induced pluripotent stem cells (iPSCs).[5][6] While not the exact molecule, this highlights the value of the core structure. Using 2-(4-Methoxyphenyl)-3-oxobutanenitrile allows researchers to rapidly access analogues of these potent biological modulators, accelerating structure-activity relationship (SAR) studies and the development of novel therapeutics for tissue regeneration.
Conclusion
2-(4-Methoxyphenyl)-3-oxobutanenitrile is more than just another building block; it is a strategic tool for chemical innovation. Its key advantages—the direct incorporation of a privileged methoxyphenyl group, superior versatility for heterocyclic synthesis compared to keto-esters, and a streamlined reaction pathway compared to simple aryl acetonitriles—make it an invaluable asset for researchers. By enabling the rapid and efficient construction of complex, biologically relevant molecules, it empowers scientists and drug development professionals to push the boundaries of what is possible in medicinal chemistry and materials science.
References
- BenchChem. Potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis.
- BenchChem. Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.
- Gelijns, A. C., & Thier, S. O. (n.d.). Comparing the Development of Drugs, Devices, and Clinical Procedures. National Center for Biotechnology Information.
- Al-Amin, M., Roth, G. J., & Dudley, G. B. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Center for Biotechnology Information.
- Gomez, R. S., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. SciELO Colombia.
- Dai, M., et al. (2015). Discovery and characterization of aryl isonitriles as a new class of compounds versus methicillin- and vancomycin-resistant Staphylococcus aureus. PubMed.
- Kavitha, C. V., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate.
- Abdel-Aziz, H. A., et al. (n.d.). 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. National Center for Biotechnology Information.
- PubChem. 2-(4-Methoxyphenyl)-3-oxobutanenitrile.
- Paur, H. R., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. PubMed.
- CHEM21. Carbonylative α-Arylation of β Ketonitriles.
- ResearchGate. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers.
- Sigma-Aldrich. Heterocyclic Building Blocks.
Sources
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline [scielo.org.co]
- 3. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Applications of 2-(4-Methoxyphenyl)-3-oxobutanenitrile and its Alternatives in Heterocyclic Chemistry
This guide provides an in-depth technical analysis of the synthetic utility of 2-(4-Methoxyphenyl)-3-oxobutanenitrile and compares its application, primarily in the synthesis of bioactive heterocyclic compounds, with alternative, state-of-the-art methodologies. We will delve into the causality behind experimental choices, provide self-validating protocols, and support all claims with experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of novel chemical entities.
Introduction: The Versatility of β-Ketonitriles
β-Ketonitriles, such as 2-(4-Methoxyphenyl)-3-oxobutanenitrile, are valuable intermediates in organic synthesis. Their structure, featuring adjacent ketone and nitrile functionalities, allows for a variety of chemical transformations, making them attractive starting materials for the construction of diverse molecular scaffolds. The methoxyphenyl group, in particular, is a common motif in pharmacologically active compounds, often contributing to receptor binding and metabolic stability. This guide will focus on a key application: the synthesis of pyrazole and pyranopyrazole derivatives, which are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2]
A pivotal reaction of β-ketonitriles is their condensation with hydrazines to yield 5-aminopyrazoles.[3] This transformation provides a direct route to a highly functionalized pyrazole core, which can be a cornerstone for further chemical elaboration.
The Rise of Multicomponent Reactions: A Powerful Alternative
While the synthesis of pyrazoles from β-ketonitriles is a classic and effective method, the field of organic synthesis has seen a paradigm shift towards multicomponent reactions (MCRs). MCRs offer significant advantages in terms of efficiency, atom economy, and environmental friendliness by combining three or more reactants in a single pot to generate complex products.[4] For the synthesis of dihydropyrano[2,3-c]pyrazoles, a prominent class of bioactive molecules, the four-component reaction (4CR) of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate has become a dominant and highly versatile strategy.[4][5][6][7][8]
This guide will now compare the traditional approach, utilizing a pre-formed β-ketonitrile like 2-(4-Methoxyphenyl)-3-oxobutanenitrile, with the more contemporary multicomponent approach for the synthesis of these valuable heterocyclic systems.
Comparative Synthesis of Dihydropyrano[2,3-c]pyrazoles
Methodology 1: The Multicomponent Approach
The one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles is a highly efficient process. The general reaction involves the condensation of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. This approach avoids the pre-synthesis and isolation of intermediates, thereby saving time and resources. The choice of catalyst and reaction conditions can significantly influence the reaction yield and time.
Experimental Protocol: Taurine-Catalyzed Four-Component Synthesis of 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile [8]
-
Reactant Mixture: In a round-bottom flask, combine 4-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and taurine (10 mol%).
-
Solvent: Add water (10-15 mL).
-
Reaction: Stir the mixture vigorously at 80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete within 2 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry.
-
Purity and Yield: The product is often obtained in high purity without the need for column chromatography, with yields reported to be as high as 92%.[8]
Methodology 2: The β-Ketonitrile Approach (A Plausible Pathway)
A plausible, albeit less documented for this specific target, synthetic route to a pyranopyrazole scaffold could involve the initial synthesis of a 5-aminopyrazole intermediate from 2-(4-Methoxyphenyl)-3-oxobutanenitrile. This pyrazole could then undergo further reactions to construct the fused pyran ring.
Plausible Experimental Protocol: Synthesis of 5-amino-3-(4-methoxyphenyl)-1H-pyrazole (Based on general procedures for β-ketonitriles)[3]
-
Reactant Mixture: In a suitable solvent such as ethanol, dissolve 2-(4-Methoxyphenyl)-3-oxobutanenitrile (1 mmol) and hydrazine hydrate (1.1 mmol).
-
Reaction: Reflux the mixture for a designated period. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After completion, the solvent is typically removed under reduced pressure, and the crude product is purified, often by recrystallization, to yield the 5-aminopyrazole.
The subsequent steps to form the dihydropyrano[2,3-c]pyrazole from this intermediate would likely involve reaction with a suitable three-carbon synthon, a process that is inherently less efficient than the one-pot multicomponent approach.
Performance Comparison: Yield and Efficiency
The primary advantage of the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles is its superior efficiency and yield. The following table summarizes the yields obtained for the synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using various catalysts in the four-component reaction.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Taurine | Water | 80 | 2 h | 92 | [8] |
| MgO | Water | 85 | - | 93 | [5] |
| CuO/La₂O₃ | Reflux | - | 10 min | 98 | [5] |
| Co₃O₄ nanoparticles | Ethanol | Reflux | 25 min | 95 | [2] |
| PEG-Water | Room Temp | - | - | 80-91 | [4] |
| None (Ultrasound) | Water | - | 10 min | 98 | [7] |
This table demonstrates the consistently high yields achieved with the multicomponent approach under various green and efficient conditions.
Comparative Biological Activity of Resulting Heterocycles
The ultimate measure of a synthetic route's utility often lies in the biological activity of the compounds it produces. Dihydropyrano[2,3-c]pyrazoles and other pyrazole derivatives synthesized from precursors like 2-(4-Methoxyphenyl)-3-oxobutanenitrile exhibit a range of pharmacological effects.
Anti-Inflammatory and Analgesic Activity
Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties. The following table presents some reported activity data for pyrazole-based compounds.
| Compound Type | Assay | Activity | Reference |
| Pyrazoline derivatives | Carrageenan-induced paw edema | High activity, more potent than indomethacin | [1] |
| Pyrazole derivatives | Acetic acid-induced writhing | Significant analgesic activity | [9] |
| Pyrazole derivatives | Cotton-pellet-induced granuloma | N5 and N7 showed promising anti-inflammatory effects with low ulcerogenicity | [10][11] |
| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB inhibition | IC₅₀ values ranging from 4.8-30.1 µM | [12] |
Anticancer Activity
Numerous studies have highlighted the potential of pyranopyrazole derivatives as anticancer agents.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-thiazole hybrids | HCT-116 | < 20 | [2] |
| Pyrazole derivatives | A549, HepG2, MCF-7 | 2.84, 1.85, 1.96 (for compound 292) | [2] |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the reaction workflows.
Caption: A comparison of the synthetic workflows for dihydropyrano[2,3-c]pyrazoles.
Conclusion and Future Outlook
This guide has objectively compared two primary synthetic strategies for accessing bioactive pyrazole-containing heterocycles, with a focus on dihydropyrano[2,3-c]pyrazoles.
The Multicomponent Reaction (MCR) approach stands out as the superior methodology in terms of efficiency, yield, and adherence to the principles of green chemistry. The ability to construct complex molecules in a single step from readily available starting materials makes it an exceptionally powerful tool for drug discovery and development. The versatility of the MCR is further enhanced by the wide range of catalysts and reaction conditions that can be employed to optimize the synthesis for specific substrates.
The β-Ketonitrile approach , using precursors like 2-(4-Methoxyphenyl)-3-oxobutanenitrile, remains a viable and important strategy in organic synthesis, particularly for the synthesis of functionalized 5-aminopyrazoles which are themselves valuable building blocks. However, for the direct synthesis of more complex fused systems like dihydropyrano[2,3-c]pyrazoles, it is generally a less direct and less efficient route compared to the MCR.
For researchers and drug development professionals, the choice of synthetic strategy will depend on the specific target molecule and the desired efficiency. For the rapid generation of diverse libraries of dihydropyrano[2,3-c]pyrazoles for biological screening, the four-component reaction is undoubtedly the method of choice. The use of 2-(4-Methoxyphenyl)-3-oxobutanenitrile and related β-ketonitriles is more suited for the targeted synthesis of specific pyrazole intermediates that may not be readily accessible through multicomponent pathways.
Future research in this area will likely focus on the development of even more efficient and selective catalysts for multicomponent reactions, as well as the expansion of the substrate scope to generate novel heterocyclic systems with enhanced biological activity.
References
- Borah, B., et al. (2021).
- Tzankova, S., et al. (2021).
- Al-Warhi, T., et al. (2022). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review.
- Gouda, M. A., et al. (2018).
- El-Gazzar, A. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 158–184.
- Behbehani, H., et al. (2012).
- Behbehani, H., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737.
- Sushynska, M., et al. (2023). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 16(4), 384-391.
- Ghorbani-Vaghei, R., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 768801.
- Maleki, B., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(5), 2099-2110.
- Unnisa, S., et al. (2025). Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors.
- Mamaghani, M., & Hossein Nia, R. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
- El-Sayed, M. A.-A., et al. (2017). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. * Beni-Suef University Journal of Basic and Applied Sciences*, 6(3), 265-274.
- Choudhury, S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(44), 31089-31113.
- Chegaev, K., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 26(16), 4998.
- Al-Omar, M. A. (2010).
- El-Sayed, M. A.-A., et al. (2017). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 265-274.
- Yadav, D., et al. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega, 6(45), 30473–30486.
- Kaval, N., et al. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(4), 492–504.
- Kaval, N., et al. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(4), 492–504.
- Katritzky, A. R., et al. (2006). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Arkivoc, 2006(3), 1-52.
- Arulmurugan, S., & Kavitha, S. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 22(6), 738-746.
- Shawali, A. S. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(4), 492–504.
- Al-Omar, M. A. (2010).
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- 2. mdpi.com [mdpi.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
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- 9. Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
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- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
cost-benefit analysis of different synthetic routes to 2-(4-Methoxyphenyl)-3-oxobutanenitrile
[1]
Executive Summary & Critical Safety Notice
This guide evaluates the synthetic pathways for 2-(4-Methoxyphenyl)-3-oxobutanenitrile , a pivotal scaffold in the synthesis of isoquinoline alkaloids and non-steroidal anti-inflammatory drug (NSAID) derivatives.[1]
⚠️ CRITICAL TECHNICAL NOTE: CAS Registry Mismatch
Do not rely solely on CAS 5326-87-4 for procurement. [1]
-
The Conflict: While some databases associate CAS 5326-87-4 with the target molecule, major commercial inventories (e.g., BenchChem, GuideChem) link this CAS to 2-Bromo-N-phenylacetamide .[1]
-
The Resolution: Verify the chemical structure explicitly (
) and IUPAC name before ordering precursors. This guide focuses strictly on the -acetyl-4-methoxybenzyl cyanide structure:
Strategic Route Analysis
We compare two distinct synthetic philosophies: the classical Claisen Condensation (Route A) and the modern Pd-Catalyzed
Comparison Matrix
| Feature | Route A: Claisen Condensation | Route B: Pd-Catalyzed |
| Mechanism | Nucleophilic Acyl Substitution | Cross-Coupling (Buchwald-Hartwig type) |
| Key Reagents | Ethyl Acetate, NaOEt, 4-Methoxybenzyl Cyanide | 4-Bromoanisole, Acetoacetonitrile, Pd(OAc)₂, Ligand |
| Atom Economy | High (Ethanol byproduct) | Moderate (Bromide/Ligand waste) |
| Cost Profile | $ Low (Commodity chemicals) | |
| Scalability | Excellent (Kilogram to Ton) | Good (Gram to Kilogram) |
| Safety | High pH, Cyanide precursor handling | Heavy metal residue, Inert atmosphere |
| Typical Yield | 60–75% | 75–85% |
Route A: The Industrial Standard (Claisen Condensation)
This route remains the "workhorse" for large-scale production due to the low cost of reagents. It involves the condensation of 4-methoxyphenylacetonitrile with ethyl acetate in the presence of a strong base.
Mechanistic Workflow
The reaction proceeds via the deprotonation of the benzylic nitrile to form a resonance-stabilized carbanion, which attacks the carbonyl of ethyl acetate.
Caption: Figure 1. Mechanism of the Claisen condensation between a nitrile and an ester.
Detailed Experimental Protocol
Adapted from Organic Syntheses Coll. Vol. 2, 284 (analogous phenyl series).
Reagents:
-
4-Methoxyphenylacetonitrile (1.0 eq)[1]
-
Ethyl Acetate (dry, 2.0 eq)
-
Sodium Ethoxide (1.2 eq)
-
Absolute Ethanol (Solvent)
Step-by-Step Procedure:
-
Preparation of Ethoxide: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, dissolve sodium metal (1.2 eq) in absolute ethanol under
flow to generate a fresh sodium ethoxide solution. -
Addition: Cool the solution to 0°C. Add a mixture of 4-methoxyphenylacetonitrile (1.0 eq) and ethyl acetate (2.0 eq) dropwise over 60 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. A solid precipitate (the sodium salt of the product) may separate.
-
Workup: Cool the mixture to room temperature and then to 0°C.
-
Hydrolysis: Pour the reaction mixture into crushed ice/water (500 mL per mole).
-
Acidification: Slowly add glacial acetic acid or dilute HCl with vigorous stirring until pH ~4–5. The product will precipitate as an oil or solid.
-
Purification: Extract with dichloromethane (
). Wash organics with brine, dry over , and concentrate. Recrystallize from ethanol/water or distill under high vacuum if oil persists.[1]
Validation Check:
-
Appearance: Off-white crystals or viscous yellow oil.[1]
-
NMR (
): Look for the disappearance of the ethyl acetate ethoxy signals and the appearance of the acetyl methyl singlet (~2.3 ppm) and the methine proton (~4.8 ppm).
Route B: The Precision Route (Pd-Catalyzed -Arylation)[1]
For high-value applications where the nitrile precursor is unavailable or where milder conditions are required, the palladium-catalyzed
Mechanistic Workflow
This route utilizes the Buchwald-Hartwig cross-coupling manifold.[1] The soft enolate of the nitrile displaces the bromide on the oxidative addition complex.
Caption: Figure 2. Catalytic cycle for the Pd-catalyzed alpha-arylation.
Detailed Experimental Protocol
Based on methodology by Buchwald et al. (J. Am. Chem. Soc. 2001).[1][2]
Reagents:
-
4-Bromoanisole (1.0 eq)[1]
-
3-Oxobutanenitrile (1.1 eq) (Note: Commercial availability varies; often generated in situ from isoxazoles or cyanoacetate equivalents).[1]
-
Catalyst:
(1-2 mol%)[1] -
Ligand: Xantphos or P(t-Bu)3 (2-4 mol%)[1]
-
Base: NaOtBu (Sodium tert-butoxide) (2.0 eq)[1]
-
Solvent: Toluene or THF (Anhydrous)
Step-by-Step Procedure:
-
Inert Setup: Charge a Schlenk tube with
, Ligand, and NaOtBu inside a glovebox or under strict Argon flow. -
Reactant Addition: Add anhydrous toluene, followed by 4-bromoanisole and 3-oxobutanenitrile.
-
Heating: Seal the tube and heat to 80°C for 12–16 hours. The solution will darken as Pd(0) species form.
-
Quench: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Why this route?
-
Causality: The bulky phosphine ligand prevents
-hydride elimination and promotes the reductive elimination of the sterically crowded quaternary center (if further substituted) or the mono-arylated product. -
Selectivity: Avoids the self-condensation side products common in Claisen routes if temperature is not strictly controlled.[1]
References
-
Organic Syntheses, Coll. Vol. 2, p. 284 (1943).
-Phenylacetoacetonitrile. [Link] -
Culkin, D. A., & Hartwig, J. F. (2003).
-Arylation of Carbonyl Compounds and Nitriles.[3] Accounts of Chemical Research, 36(4), 234–245.[3] [Link] -
Moradi, W. A., & Buchwald, S. L. (2001).
-Arylation of Esters.[2] Journal of the American Chemical Society, 123(33), 7996–8002. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



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